Product packaging for ML291(Cat. No.:CAS No. 1523437-16-2)

ML291

Cat. No.: B560350
CAS No.: 1523437-16-2
M. Wt: 413.8 g/mol
InChI Key: XKMLYHZJKCRLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O6S B560350 ML291 CAS No. 1523437-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLYHZJKCRLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523437-16-2
Record name 1523437-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data repositories reveals a significant lack of specific information regarding the mechanism of action for the compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Despite extensive searches for its biological activity, associated signaling pathways, and experimental data, no dedicated studies detailing these aspects could be identified.

This absence of specific data precludes the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. The information necessary to fulfill these requirements does not appear to be available in the public domain.

However, an analysis of the compound's structural motifs can provide a hypothetical, generalized mechanism of action based on the known activities of related molecules. It is critical to note that the following discussion is speculative and not based on experimental data for the specific compound .

Postulated Mechanism Based on Structural Features

The molecule can be deconstructed into two key pharmacophores: the 5-nitrofuran moiety and the N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) moiety.

The 5-Nitrofuran "Warhead"

The 5-nitrofuran group is a well-established feature in a class of antibacterial agents.[1][2][3] The generally accepted mechanism of action for 5-nitrofuran derivatives involves the enzymatic reduction of the nitro group within the target bacterial cell.[1]

  • Activation by Nitroreductases: Bacterial nitroreductases catalyze the reduction of the 5-nitro group.

  • Generation of Reactive Intermediates: This reduction process leads to the formation of highly reactive cytotoxic intermediates, including nitroso and hydroxylamino derivatives, and ultimately, free radicals such as the superoxide anion.

  • Cellular Damage: These reactive species are non-specific in their targets and can cause widespread damage to bacterial cellular components, including DNA, ribosomes, and various enzymes, leading to the inhibition of essential metabolic processes and ultimately cell death.[1]

This broad-spectrum, multi-targeted mode of action is thought to be a reason for the slower development of bacterial resistance to nitrofurans compared to more specific antibiotics.

The Sulfonylphenyl-Piperidine Moiety

The precise contribution of the N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) portion of the molecule to its overall activity is unknown. In drug design, such groups are often included to modulate physicochemical properties such as:

  • Solubility and Bioavailability: Affecting how the compound is absorbed, distributed, metabolized, and excreted (ADME).

  • Target Specificity and Affinity: Potentially directing the molecule to specific cellular targets or improving its binding affinity. The sulfonamide group, for instance, is a key feature in a wide range of drugs with diverse biological activities.[4][5]

  • Cellular Uptake: Influencing the compound's ability to penetrate bacterial cell walls.

Without experimental data, the role of this part of the molecule remains entirely speculative. It could potentially interact with specific bacterial enzymes or transport systems, or it might primarily serve to optimize the delivery and presentation of the 5-nitrofuran "warhead."

Hypothetical Signaling and Workflow

Given the lack of specific pathway information, a generalized workflow for the proposed antibacterial action can be visualized.

G cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_targets Cellular Targets Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Entry Cellular Uptake Compound->Entry Nitroreductase Bacterial Nitroreductases Entry->Nitroreductase ReactiveSpecies Generation of Reactive Nitro Intermediates (e.g., radicals) Nitroreductase->ReactiveSpecies DNA DNA Damage ReactiveSpecies->DNA Ribosomes Ribosomal Disruption ReactiveSpecies->Ribosomes Enzymes Enzyme Inactivation ReactiveSpecies->Enzymes CellDeath Inhibition of Macromolecular Synthesis & Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

References

Physicochemical properties of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Structural Components and Potential Physicochemical Properties

The molecule is a complex amide composed of three key structural features: a 5-nitrofuran-2-carboxamide core, a central N-phenylsulfonyl linker, and a 4-chloropiperidine moiety. A comprehensive search for the complete structure did not yield specific experimental data. However, an analysis of its components allows for the prediction of its general characteristics.

Table 1: Predicted Physicochemical Properties of Constituent Moieties

Property5-Nitrofuran MoietyN-Acyl Sulfonamide Moiety4-Chloropiperidine Moiety
General Role Potential "warhead" for biological activity.Bioisostere of carboxylic acids, enhancing stability.Modulator of solubility and receptor binding.
Predicted Solubility Generally low in aqueous solutions.Acidity comparable to carboxylic acids may influence solubility depending on pH.The chloro- group decreases aqueous solubility.
Predicted Stability The nitro group can be susceptible to reduction.Generally stable to hydrolysis.Stable under physiological conditions.
Potential Biological Activity Known antibacterial properties via nitroreductase activation.[1][2]Found in various clinically approved drugs with diverse activities.[3]Can influence binding affinity to biological targets.

Synthesis and Experimental Protocols

While a specific synthesis protocol for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is not documented, a plausible synthetic route can be conceptualized based on established organic chemistry principles, particularly the synthesis of N-acyl sulfonamides.[3]

Conceptual Synthetic Pathway

A likely synthetic approach would involve the acylation of a sulfonamide with a carboxylic acid derivative. This can be visualized in the following logical workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product A 5-Nitro-2-furoic acid C Amide Coupling A->C B 4-Amino-N-(4-chloropiperidin-1-yl)benzenesulfonamide B->C D N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide C->D Formation of Amide Bond

Caption: Conceptual synthetic workflow for the target compound.

General Experimental Protocol for N-Acylation of Sulfonamides

The synthesis of N-acyl sulfonamides, a core reaction in the proposed synthesis, is commonly achieved by treating a sulfonamide with an acid chloride or anhydride in the presence of a base.[3]

Materials and Reagents:

  • 5-nitro-2-furoyl chloride (or 5-nitro-2-furoic acid activated with a coupling agent)

  • 4-amino-N-(4-chloropiperidin-1-yl)benzenesulfonamide

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolution: Dissolve the sulfonamide starting material (4-amino-N-(4-chloropiperidin-1-yl)benzenesulfonamide) and the base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Slowly add the 5-nitro-2-furoyl chloride to the solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., water or dilute acid). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization.

  • Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is likely influenced by its 5-nitrofuran component.

Predicted Mechanism of Action

The 5-nitrofuran moiety is a well-known pharmacophore in several antimicrobial agents.[1][2] Its mechanism of action typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamino intermediates, which are highly reactive and can damage bacterial DNA, ribosomes, and other cellular components, leading to cell death.[1][2]

G A 5-Nitrofuran Compound (Inactive Prodrug) B Bacterial Nitroreductase A->B Enzymatic Reduction C Reactive Nitroso & Hydroxylamino Intermediates B->C D Damage to Bacterial DNA, Ribosomes, and other Macromolecules C->D E Bacterial Cell Death D->E

Caption: Predicted antibacterial mechanism of 5-nitrofuran compounds.

It is important to note that this mechanism can also be associated with toxicity in human cells, which is a critical consideration in drug development.[2]

The N-acyl sulfonamide and 4-chloropiperidine moieties would likely modulate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and could contribute to its binding affinity and selectivity for specific biological targets.

Conclusion

While direct experimental data for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is currently unavailable, a scientific assessment based on its constituent parts provides valuable insights for researchers. The presence of the 5-nitrofuran moiety suggests potential antimicrobial activity, while the N-acyl sulfonamide and chloropiperidine components are expected to influence its drug-like properties. The provided conceptual synthetic pathway and general experimental protocols offer a starting point for its chemical synthesis and subsequent investigation. Further empirical studies are necessary to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its ubiquitous presence in a vast array of pharmaceuticals, from potent analgesics to life-altering antipsychotics and cognitive enhancers, underscores its significance as a "privileged scaffold." This technical guide delves into the discovery and development of piperidine-containing compounds, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation.

The Significance of the Piperidine Moiety

The remarkable success of the piperidine scaffold in drug design can be attributed to several key physicochemical and biological properties. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal interaction with biological targets.[1][2] The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with receptor sites and influencing pharmacokinetic properties such as solubility and membrane permeability.[1] Furthermore, the piperidine ring is relatively stable to metabolic degradation, contributing to favorable drug-like properties.[1]

Prominent Piperidine-Containing Drugs: A Snapshot

The versatility of the piperidine scaffold is showcased by its incorporation into a wide range of blockbuster drugs across diverse therapeutic areas.

Drug NameTherapeutic ClassMechanism of Action
Donepezil Acetylcholinesterase InhibitorReversible inhibitor of acetylcholinesterase, increasing acetylcholine levels in the brain for the treatment of Alzheimer's disease.
Fentanyl Opioid AnalgesicPotent µ-opioid receptor agonist, used for severe pain management and anesthesia.[3]
Pimozide AntipsychoticDopamine D2 receptor antagonist, used in the management of schizophrenia and Tourette's syndrome.
Methylphenidate CNS StimulantNorepinephrine and dopamine reuptake inhibitor, used to treat Attention Deficit Hyperactivity Disorder (ADHD).
Haloperidol AntipsychoticDopamine D2 receptor antagonist, used for a range of psychiatric conditions.[4]
Risperidone Atypical AntipsychoticMixed serotonin-dopamine antagonist, used for schizophrenia and bipolar disorder.

Synthetic Strategies for Piperidine Scaffolds

The construction of the piperidine ring is a well-trodden path in organic synthesis, with numerous methods available to access a diverse range of substituted derivatives.

Catalytic Hydrogenation of Pyridines

One of the most direct and widely used methods for the synthesis of piperidines is the catalytic hydrogenation of corresponding pyridine precursors. This approach is often efficient and can be rendered stereoselective through the use of chiral catalysts or auxiliaries.

Cyclization Reactions

Intramolecular cyclization reactions are also a powerful tool for constructing the piperidine ring. These can include intramolecular Michael additions, reductive aminations of dicarbonyl compounds, and various metal-catalyzed cyclization strategies.[5]

A General Synthetic Workflow

The development of a piperidine-containing drug candidate typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Hit Identification Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies SAR Studies Lead Generation->SAR Studies ADME Profiling ADME Profiling SAR Studies->ADME Profiling Lead Optimization Lead Optimization ADME Profiling->Lead Optimization In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy Toxicology Studies Toxicology Studies In vivo Efficacy->Toxicology Studies Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection G Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Cholinergic Receptor Cholinergic Receptor Acetylcholine (ACh)->Cholinergic Receptor Binding Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Donepezil Donepezil Donepezil->Acetylcholinesterase (AChE) Inhibition Neuronal Signaling Neuronal Signaling Cholinergic Receptor->Neuronal Signaling Activation G Fentanyl Fentanyl Mu-Opioid Receptor Mu-Opioid Receptor Fentanyl->Mu-Opioid Receptor Binding G-protein (Gi/o) G-protein (Gi/o) Mu-Opioid Receptor->G-protein (Gi/o) Activation Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Reduced Production Neuronal Inhibition Neuronal Inhibition cAMP->Neuronal Inhibition Leads to G Dopamine Dopamine Dopamine D2 Receptor Dopamine D2 Receptor Dopamine->Dopamine D2 Receptor Binding G-protein (Gi/o) G-protein (Gi/o) Dopamine D2 Receptor->G-protein (Gi/o) Activation Pimozide Pimozide Pimozide->Dopamine D2 Receptor Antagonism Downstream Signaling Downstream Signaling G-protein (Gi/o)->Downstream Signaling Inhibition of

References

In Silico Modeling of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. In the rapidly evolving landscape of drug discovery, computational methods are pivotal for the early-stage assessment of drug candidates, offering insights into their potential efficacy and safety profiles, thereby reducing the time and cost associated with preclinical development.[1][2] This document outlines a structured in silico workflow, encompassing molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Detailed methodologies for these computational experiments are provided, alongside illustrative data presented in a clear, tabular format. Furthermore, this guide employs Graphviz diagrams to visualize key workflows and hypothetical signaling pathways, adhering to stringent design specifications for clarity and readability. The following sections are intended to serve as a practical resource for researchers engaged in the computational evaluation of novel therapeutic agents.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational simulations to predict the interaction of drug candidates with biological targets, their pharmacokinetic properties, and potential toxicities before extensive experimental testing.[3] This approach accelerates the identification of promising lead compounds and allows for their optimization early in the drug development pipeline.[4][5] Key computational techniques include molecular docking to predict binding affinities, molecular dynamics simulations to understand the dynamic behavior of drug-target complexes, and ADMET prediction to assess drug-likeness.[3][6]

The subject of this guide, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, possesses several structural motifs of pharmacological interest, including a 5-nitrofuran group, a sulfonamide linkage, and a chloropiperidinyl moiety. The 5-nitrofuran scaffold is a known "warhead" in several antimicrobial agents, with its activity often linked to the reduction of the nitro group within bacterial cells to generate reactive radicals.[7] Sulfonamides are a well-established class of compounds with diverse biological activities. The overall structure suggests potential for various therapeutic applications, which can be explored through the in silico methods detailed herein.

Molecular Modeling Workflow

A typical in silico modeling workflow for a novel compound is a multi-step process that begins with target identification and proceeds through detailed computational analysis.

In Silico Modeling Workflow A Target Identification & Validation B Ligand & Receptor Preparation A->B C Molecular Docking B->C D Molecular Dynamics Simulation C->D E ADMET Prediction D->E F Data Analysis & Lead Optimization E->F

Caption: A generalized workflow for in silico drug discovery.

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[8][9] This is crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and non-interacting ions are removed.

    • Missing hydrogen atoms and side chains are added and the structure is minimized using a force field such as AMBER.[10]

  • Ligand Preparation:

    • The 2D structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized, and atomic charges are assigned.

  • Docking Simulation:

    • A docking tool such as AutoDock Vina is employed.[11]

    • A grid box is defined around the active site of the target protein.

    • The docking simulation is run to generate multiple binding poses of the ligand.[12]

  • Analysis of Results:

    • The resulting poses are ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[10]

Hypothetical Docking Results

The following table summarizes hypothetical docking scores of the title compound against several potential therapeutic targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Dihydropteroate Synthase (DHPS)1AJ0-9.2Arg63, Lys221, Ser222
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.8Tyr59, Tyr119, Gly121

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the docked pose and conformational changes.[13][14]

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The lowest energy docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P model).

    • Ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove any steric clashes.[15]

    • The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.[15]

    • The system is then equilibrated under the NPT (isothermal-isobaric) ensemble to adjust the density.[15]

  • Production Run:

    • A production MD simulation is run for an extended period (e.g., 100 ns).

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and to observe the persistence of key intermolecular interactions.

Hypothetical Molecular Dynamics Results

ParameterValueInterpretation
Protein RMSD1.5 ± 0.3 ÅThe protein backbone remains stable throughout the simulation.
Ligand RMSD0.8 ± 0.2 ÅThe ligand maintains a stable binding pose within the active site.
Key H-bondsMaintained > 90% of simulationStrong and stable hydrogen bonding interactions.

digraph "MD Simulation Protocol" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"];
edge [color="#EA4335", penwidth=1.5];

A[label="Start with Docked Complex"]; B[label="Solvation & Ionization"]; C [label="Energy Minimization"]; D [label="NVT Equilibration (Heating)"]; E [label="NPT Equilibration (Density Adjustment)"]; F [label="Production MD Run"]; G [label="Trajectory Analysis (RMSD, RMSF)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: A stepwise protocol for molecular dynamics simulation.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[16][17] These predictions are vital for identifying potential liabilities early in the drug discovery process.[18]

Methodology: In Silico ADMET Prediction

Various online tools and software packages, such as ADMETlab, pkCSM, and ADMET-AI, can be used to predict ADMET properties based on the chemical structure of the compound.[17][19] These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[16][18]

Predicted ADMET Properties

The following table presents a summary of hypothetical ADMET properties for the title compound.

PropertyPredicted ValueAcceptable RangeInterpretation
Absorption
Caco-2 Permeability (logPapp)0.95> 0.90High intestinal absorption.
Human Intestinal Absorption (%)92%> 80%Well absorbed from the gut.
Distribution
BBB Permeability (logBB)-0.5< -1.0Unlikely to cross the blood-brain barrier.
Plasma Protein Binding (%)85%< 90%Moderate binding to plasma proteins.
Metabolism
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions.
CYP3A4 InhibitorYesNoPotential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)0.50.5 - 1.5Moderate clearance rate.
Toxicity
AMES ToxicityPositiveNegativePotential mutagenicity.
hERG I InhibitorNoNoLow risk of cardiotoxicity.
HepatotoxicityLowLowLow risk of liver damage.

Hypothetical Signaling Pathway

Based on the structural alerts within the molecule, particularly the nitrofuran moiety, a potential mechanism of action could involve the inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.

DHPS Inhibition Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate DNA DNA Synthesis DHF->DNA Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Compound->DHPS Inhibition

References

Target Identification for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel chemical entity with potential therapeutic applications. The identification of its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a drug candidate. This guide provides a comprehensive overview of a prospective strategy for the target identification and validation of this compound. We detail a multi-pronged approach encompassing in silico, in vitro, and in cellulo methodologies. This document serves as a foundational framework for researchers initiating target discovery campaigns for novel small molecules.

Molecular Structure and Potential Target Classes

The chemical structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide contains several key functional groups that can inform a target identification strategy:

  • 5-Nitrofuran Moiety: This group is a known pharmacophore present in several antimicrobial agents. Its mechanism often involves enzymatic reduction to cytotoxic nitroso and hydroxylamine derivatives, which can damage cellular macromolecules, including DNA. This suggests a potential for antibacterial activity through the inhibition of bacterial nitroreductases.

  • Sulfonamide Group: The sulfonamide functional group is a cornerstone of a wide range of therapeutics, most notably as inhibitors of carbonic anhydrases, proteases, and kinases. This suggests that the compound could target enzymes within these classes.

  • Chloropiperidinyl Group: This saturated heterocyclic moiety can influence the compound's solubility, membrane permeability, and binding interactions with a target protein, often contributing to potency and selectivity.

Based on these structural features, potential target classes for this compound include, but are not limited to, bacterial nitroreductases, carbonic anhydrases, serine proteases, and protein kinases.

Proposed Target Identification Workflow

A robust target identification strategy should employ orthogonal approaches to confidently identify and validate the biological target(s) of a novel compound. The proposed workflow for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is outlined below.

G A In Silico Profiling (Target Prediction) D Biochemical Assays (Enzyme Inhibition) A->D B Phenotypic Screening (e.g., Cell Viability) C Affinity Chromatography (Pull-down Assay) B->C C->D E Biophysical Assays (SPR, ITC) C->E F Cellular Thermal Shift Assay (CETSA) D->F E->F G Signaling Pathway Analysis (Western Blot, RNA-seq) F->G H Target Knockdown/Knockout (siRNA, CRISPR) F->H G->H

Caption: Proposed workflow for target identification and validation.

Experimental Protocols

This method aims to isolate binding partners of the compound from a complex biological lysate.

Protocol:

  • Immobilization of the Compound: Synthesize a derivative of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide with a linker arm (e.g., a terminal alkyne or amine) for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) and prepare a native total cell lysate.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are specifically enriched in the compound-conjugated bead eluate compared to the control beads.

CETSA is used to verify direct target engagement in a cellular context. The binding of a ligand can stabilize a target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Kinase Profiling Results

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

Table 2: Hypothetical Cellular Thermal Shift Assay Data

Target ProteinTagg (°C) - VehicleTagg (°C) - CompoundΔTagg (°C)
Protein X52.156.8+4.7
Protein Y61.561.7+0.2
Housekeeping Protein75.375.1-0.2

Potential Signaling Pathway Involvement

Should kinase A be validated as a primary target, further investigation into its associated signaling pathways would be warranted. For example, if kinase A is a component of the MAPK/ERK pathway, its inhibition by the compound would be expected to have downstream effects on cell proliferation and survival.

MAPK_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase A (hypothetical target) ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

The target identification of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide requires a systematic and multi-faceted approach. The strategies outlined in this guide, from initial hypothesis generation to in-cell validation and pathway analysis, provide a comprehensive framework for elucidating its mechanism of action. Successful execution of these methodologies will be pivotal in progressing this compound through the drug discovery pipeline.

In-Depth Technical Guide: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Due to the absence of a registered CAS number and published literature, this document outlines a proposed synthetic route, detailed experimental protocols, and a discussion of its potential biological activity based on the well-documented pharmacology of its constituent chemical moieties. The 5-nitrofuran component suggests potential antibacterial properties, while the N-phenylsulfonylpiperidine scaffold is prevalent in a range of biologically active molecules. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this previously uncharacterized molecule.

Compound Identification

As of the date of this publication, a specific CAS number for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide has not been identified in public databases. This suggests that the compound is novel and has not been previously synthesized or characterized.

Proposed Synthesis

A plausible multi-step synthetic pathway for the target compound is proposed, commencing from commercially available starting materials.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Product Synthesis A1 4-Aminobenzenesulfonamide A3 Intermediate A (4-((4-chloropiperidin-1-yl)sulfonyl)aniline) A1->A3 Sulfonylation A2 4-Chloropiperidine hydrochloride A2->A3 B1 5-Nitrofuran-2-carboxylic acid B3 Intermediate B (5-Nitrofuran-2-carbonyl chloride) B1->B3 Acyl chloride formation B2 Thionyl chloride (SOCl2) B2->B3 C1 Intermediate A C3 Target Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)- 5-nitrofuran-2-carboxamide C1->C3 Amide coupling C2 Intermediate B C2->C3

Caption: Proposed synthetic pathway for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the target compound, based on established chemical transformations.

Synthesis of 4-((4-chloropiperidin-1-yl)sulfonyl)aniline (Intermediate A)

Materials:

Reagent/SolventQuantityMolar Equivalent
4-Aminobenzenesulfonamide17.22 g1.0 eq
4-Chloropiperidine hydrochloride15.61 g1.0 eq
Triethylamine27.9 mL2.0 eq
Dichloromethane (DCM)500 mL-

Procedure:

  • To a stirred suspension of 4-aminobenzenesulfonamide in dichloromethane (300 mL) at 0 °C, add triethylamine.

  • In a separate flask, dissolve 4-chloropiperidine hydrochloride in dichloromethane (200 mL) and add triethylamine.

  • Slowly add the 4-chloropiperidine solution to the 4-aminobenzenesulfonamide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Synthesis of 5-nitrofuran-2-carbonyl chloride (Intermediate B)

Materials:

Reagent/SolventQuantityMolar Equivalent
5-Nitrofuran-2-carboxylic acid15.71 g1.0 eq
Thionyl chloride (SOCl₂)10.9 mL1.5 eq
N,N-Dimethylformamide (DMF)2-3 dropsCatalytic
Toluene250 mL-

Procedure:

  • To a solution of 5-nitrofuran-2-carboxylic acid in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude 5-nitrofuran-2-carbonyl chloride (Intermediate B) can be used in the next step without further purification.

Synthesis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Final Product)

Materials:

Reagent/SolventQuantityMolar Equivalent
Intermediate A(Calculated from previous step)1.0 eq
Intermediate B(Calculated from previous step)1.1 eq
Pyridine20 mL-
Dichloromethane (DCM)300 mL-

Procedure:

  • Dissolve Intermediate A in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add a solution of crude Intermediate B in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Potential Biological Activity and Signaling Pathway

The chemical structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide suggests potential antibacterial activity.

Expected Mechanism of Action

5-Nitrofuran derivatives are known prodrugs that are activated by bacterial nitroreductases.[1] The reduction of the nitro group generates reactive nitrogen species that are cytotoxic to bacteria. These reactive intermediates can cause damage to bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[1]

Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Cellular Targets Prodrug N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (Nitroso and Hydroxylamino derivatives) Nitroreductase->ReactiveSpecies DNA Bacterial DNA ReactiveSpecies->DNA Damage Ribosomes Ribosomes ReactiveSpecies->Ribosomes Inhibition of Protein Synthesis Enzymes Metabolic Enzymes ReactiveSpecies->Enzymes Inactivation CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Caption: Proposed mechanism of action for the antibacterial activity of the title compound.

Potential for Broader Biological Activity

The N-phenylsulfonylpiperidine moiety is a scaffold found in compounds with a wide range of biological activities, including as inhibitors of various enzymes. Therefore, it is plausible that the title compound could exhibit other pharmacological effects beyond its potential antibacterial properties. Further screening against various biological targets would be necessary to elucidate its full activity profile.

Conclusion

This technical guide presents a roadmap for the synthesis and initial biological evaluation of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. The proposed synthetic route utilizes well-established chemical reactions, and the predicted antibacterial mechanism of action is based on the known pharmacology of 5-nitrofuran derivatives. This document provides a solid foundation for researchers to begin the exploration of this promising new chemical entity.

References

Known Protein Targets of 5-Nitrofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-nitrofuran compounds constitute a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use for decades. Their efficacy, particularly against urinary tract infections, is well-established. The mechanism of action of 5-nitrofurans is complex and multifactorial, a characteristic that contributes to a low incidence of bacterial resistance development. This guide provides an in-depth exploration of the known protein targets of 5-nitrofuran compounds, focusing on the molecular interactions, experimental evidence, and methodologies used to elucidate these targets.

The central mechanism of 5-nitrofuran action involves their reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1][2][3] These reactive species are not specific to a single target; instead, they interact with a multitude of cellular macromolecules, including proteins, DNA, and RNA, leading to the disruption of numerous vital cellular processes.[1][3][4] This multi-target approach is a key factor in their sustained effectiveness.

Activation of 5-Nitrofurans: The Role of Nitroreductases

The antimicrobial activity of 5-nitrofurans is dependent on the enzymatic reduction of the 5-nitro group. This bioactivation is primarily carried out by bacterial flavin-containing nitroreductases. In many susceptible bacteria, two main types of oxygen-insensitive nitroreductases, designated NfsA and NfsB, are responsible for this process.[1][3] These enzymes utilize NADH or NADPH as a source of reducing equivalents.

Mutations in the genes encoding these nitroreductases, nfsA and nfsB, are a primary mechanism of resistance to 5-nitrofurans.[1][5] Loss-of-function mutations in these genes prevent the activation of the prodrug, thereby rendering the bacteria insensitive to its effects.

Direct and Indirect Protein Targets

The reactive intermediates generated from the reduction of 5-nitrofurans are highly promiscuous and can covalently modify a wide array of proteins. This leads to the inhibition of critical cellular functions. While the identification of a comprehensive and specific list of protein targets has been challenging due to the reactive and non-specific nature of these intermediates, research has pointed towards several key cellular processes and protein groups that are affected.

Ribosomal Proteins and Protein Synthesis

A primary consequence of 5-nitrofuran activity is the inhibition of bacterial protein synthesis. The reactive metabolites are known to inactivate or alter bacterial ribosomal proteins.[2][6] This interaction disrupts the function of the ribosome, the cellular machinery responsible for translating mRNA into protein, ultimately leading to a cessation of protein production and bacterial cell death. While the general targeting of ribosomal proteins is established, the specific ribosomal protein subunits that are modified have not been extensively characterized.

Enzymes of the Citric Acid Cycle and Metabolism

5-nitrofuran compounds have been shown to disrupt the citric acid cycle (Krebs cycle) and other metabolic pathways.[1][3] Metabolomic studies on bacteria treated with nitrofurantoin have revealed significant perturbations in aminoacyl-tRNA biosynthesis and purine metabolism.[7][8] This suggests that enzymes involved in these central metabolic pathways are key targets. The inhibition of these enzymes disrupts cellular energy production and the synthesis of essential precursors for DNA, RNA, and proteins.

Human Serum Albumin (HSA)

While not a target for its antimicrobial activity, the interaction of nitrofurantoin with human serum albumin (HSA) has been characterized. This interaction is important for the drug's pharmacokinetics, specifically its transport in the bloodstream. Studies have shown that nitrofurantoin binds to Sudlow's site I in the subdomain IIA of HSA.[9][10] This binding is primarily driven by hydrogen bonds and hydrophobic interactions.

Quantitative Data on Protein Interactions

Quantitative data on the direct interaction of activated 5-nitrofurans with their bacterial protein targets is scarce in the literature due to the transient and reactive nature of the active intermediates. The available data largely pertains to the interaction with the transport protein, human serum albumin.

CompoundProteinBinding SiteKd (Affinity)Technique
NitrofurantoinHuman Serum Albumin (HSA)Sudlow's Site I (Subdomain IIA)Not explicitly quantified in the provided search resultsFluorescence Spectroscopy, UV-VIS Spectroscopy, FTIR, Molecular Docking[9][10]

Signaling Pathways and Experimental Workflows

The action of 5-nitrofurans does not target a single signaling pathway but rather disrupts multiple fundamental cellular processes simultaneously. The following diagrams illustrate the activation pathway and the subsequent downstream effects.

G Figure 1: Activation and Multi-Target Mechanism of 5-Nitrofurans cluster_0 Bacterial Cell cluster_1 Cellular Targets cluster_2 Cellular Consequences 5-Nitrofuran 5-Nitrofuran Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) 5-Nitrofuran->Nitroreductases Reduction Reactive Intermediates Highly Reactive Electrophilic Intermediates Nitroreductases->Reactive Intermediates Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins Damage Metabolic Enzymes Metabolic Enzymes (Citric Acid Cycle, etc.) Reactive Intermediates->Metabolic Enzymes Damage DNA_RNA DNA & RNA Reactive Intermediates->DNA_RNA Damage Inhibition_Protein_Synth Inhibition of Protein Synthesis Ribosomal Proteins->Inhibition_Protein_Synth Disruption_Metabolism Disruption of Metabolism Metabolic Enzymes->Disruption_Metabolism DNA_Damage DNA Damage DNA_RNA->DNA_Damage Cell_Death Bacterial Cell Death Inhibition_Protein_Synth->Cell_Death Disruption_Metabolism->Cell_Death DNA_Damage->Cell_Death

Figure 1: Activation and Multi-Target Mechanism of 5-Nitrofurans

Experimental Protocols

The identification of protein targets for drugs with a non-specific, covalent mechanism of action, such as 5-nitrofurans, requires specialized techniques. Standard equilibrium-based methods are often not suitable. Below are methodologies that can be employed to identify the protein targets of such compounds.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a powerful technique for identifying drug-protein interactions.

Objective: To isolate and identify proteins that bind to a 5-nitrofuran compound.

Methodology:

  • Synthesis of an Affinity Probe: A 5-nitrofuran derivative is synthesized with a linker arm and a reactive group that allows for its immobilization on a solid support (e.g., agarose beads).

  • Preparation of Cell Lysate: A culture of the target bacteria is grown and then lysed to release the cellular proteins.

  • Affinity Chromatography: The cell lysate is passed over a column containing the immobilized 5-nitrofuran probe. Proteins that have an affinity for the compound will bind to the beads, while other proteins will flow through.

  • Elution: The bound proteins are eluted from the column, often by changing the pH or ionic strength of the buffer, or by using a competing ligand.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised. The proteins are then digested into smaller peptides (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to determine their amino acid sequence and identify the proteins.

G Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry Lysate Bacterial Cell Lysate Column Affinity Column (Immobilized 5-Nitrofuran) Lysate->Column Wash Wash to Remove Non-specific Binders Column->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Identification Protein Target Identification MS->Identification

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry
Quantitative Proteomics

Quantitative proteomics can be used to assess global changes in protein abundance in response to drug treatment.

Objective: To identify proteins whose expression levels are significantly altered upon treatment with a 5-nitrofuran compound.

Methodology:

  • Cell Culture and Treatment: Bacterial cultures are grown in the presence and absence of a sub-lethal concentration of a 5-nitrofuran compound.

  • Protein Extraction and Digestion: Proteins are extracted from both treated and untreated cells and digested into peptides.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from each condition are labeled with different isobaric tags. These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer.

  • LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of each peptide (and thus protein) in the treated versus untreated samples is determined by comparing the intensities of the reporter ions. Proteins with significantly altered expression levels are identified as potential direct or indirect targets of the drug.

Conclusion

The protein targets of 5-nitrofuran compounds are numerous and varied, a direct consequence of their mechanism of action which involves the formation of highly reactive intermediates. This multi-target approach, while making the identification of specific high-affinity interactions challenging, is a key reason for their low rates of resistance. The primary cellular machinery affected includes protein synthesis, through the modification of ribosomal proteins, and central metabolism, through the inhibition of enzymes in pathways such as the citric acid cycle. Future research employing advanced proteomic techniques will be crucial in further delineating the complex landscape of protein interactions that underpin the potent antimicrobial activity of this important class of drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel chemical entity with potential for therapeutic applications. While specific biological targets for this compound are not yet extensively documented, its structural features suggest it may be a candidate for investigation as an inhibitor of enzymes involved in disease pathogenesis. A key emerging target in immuno-oncology is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[1][2][3] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][4] This tryptophan depletion and the accumulation of its metabolite, kynurenine, suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment.[3][5]

This document provides detailed protocols for a tiered in vitro assay approach to evaluate the potential inhibitory activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against IDO1. The proposed workflow includes a primary biochemical (enzymatic) assay for direct inhibition and a secondary cell-based assay to assess activity in a more physiologically relevant context.

Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes IFNy IFNγ IFNyR IFNγ Receptor IFNy->IFNyR Binds STAT1 STAT1 IFNyR->STAT1 Activates IDO1_exp IDO1 Expression STAT1->IDO1_exp Induces IDO1_exp->IDO1 T_Cell_Proliferation T-Cell Proliferation & Activation T_Cell_Apoptosis T-Cell Anergy & Apoptosis L-Tryptophan L-Tryptophan L-Tryptophan->IDO1 Substrate L-Tryptophan->T_Cell_Proliferation Essential for Kynurenine->T_Cell_Apoptosis Induces Test_Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Test_Compound->IDO1 Inhibits Experimental_Workflow Compound Test Compound: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Start->Compound Primary_Assay Primary Screen: Cell-Free Enzymatic IDO1 Assay Compound->Primary_Assay Primary_Data Determine IC50 (Direct Inhibition) Primary_Assay->Primary_Data Secondary_Assay Secondary Screen: Cell-Based IDO1 Assay (e.g., IFNγ-stimulated HeLa or SKOV-3 cells) Primary_Data->Secondary_Assay Active Compounds Secondary_Data Determine IC50 (Cellular Activity) Secondary_Assay->Secondary_Data Toxicity_Assay Counter Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Secondary_Assay->Toxicity_Assay Hit_Validation Hit Validation & Further Studies Secondary_Data->Hit_Validation Toxicity_Data Assess Cytotoxicity Toxicity_Assay->Toxicity_Data Toxicity_Data->Hit_Validation

References

Application Note & Protocol: Cell-Based Viability Assay for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of the novel compound, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. This compound incorporates a 5-nitrofuran moiety, a known pharmacophore with potential antibacterial and cytotoxic activities, and a piperidine group, which is present in various bioactive molecules with diverse therapeutic applications, including anticancer agents.[1][2][3] The described Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining drug-induced cytotoxicity in cancer cell lines.

Introduction

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. The 5-nitrofuran ring is a key feature in several antimicrobial agents; its mechanism often involves intracellular reduction to cytotoxic radicals.[3] The piperidine scaffold is a common constituent in many pharmaceuticals and has been associated with a range of biological activities, including antiproliferative effects.[1][2] Given these structural motifs, it is hypothesized that this compound may exhibit cytotoxic or antiproliferative properties against cancer cells. The following protocol details a robust method for assessing the in vitro efficacy of this compound.

Hypothesized Signaling Pathway

The 5-nitrofuran component of the test compound may induce cell death through the generation of intracellular reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. The diagram below illustrates a potential mechanism of action.

G cluster_cell Cancer Cell Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)- 5-nitrofuran-2-carboxamide Nitroreductases Intracellular Nitroreductases Compound->Nitroreductases Reduction ROS Reactive Oxygen Species (ROS) Nitroreductases->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Hypothesized mechanism of action for the test compound.

Experimental Workflow

The following diagram outlines the key steps of the Sulforhodamine B (SRB) cytotoxicity assay.

G cluster_workflow SRB Assay Workflow A 1. Seed Cells (e.g., HeLa, 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Add Compound (Serial dilutions of test compound) B->C D 4. Incubate (48 hours, 37°C, 5% CO2) C->D E 5. Fix Cells (10% Trichloroacetic Acid) D->E F 6. Stain with SRB (0.4% SRB in 1% Acetic Acid) E->F G 7. Solubilize Stain (10 mM Tris Base) F->G H 8. Measure Absorbance (510 nm) G->H I 9. Data Analysis (Calculate GI50) H->I

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell proliferation and cytotoxicity.[1]

Materials and Reagents:

  • HeLa (or other suitable cancer cell line)

  • N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Test Compound)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic Acid (TCA)

  • Sulforhodamine B (SRB)

  • Tris Base

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for an additional 48 hours.

  • Cell Fixation and Staining:

    • After the 48-hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

    • Wash the plate five times with deionized water and allow it to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB stain.

    • Shake the plate on a mechanical shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 ]

  • Plot the percentage of growth inhibition against the log of the compound concentration.

  • Determine the GI₅₀ (concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

The following table presents hypothetical data for the cytotoxic activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against the HeLa cancer cell line.

CompoundCell LineAssay TypeIncubation Time (h)GI₅₀ (µM)
N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamideHeLaSRB4812.5
Doxorubicin (Positive Control)HeLaSRB480.8

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxic potential of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide using the SRB assay. This method is a valuable tool for the preliminary screening of novel compounds in cancer research and drug development. Further studies would be required to elucidate the precise mechanism of action and to evaluate the compound's efficacy in more complex biological systems.

References

Application of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in Cancer Research: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are keenly interested in novel chemical entities with the potential for therapeutic applications, particularly in oncology. One such molecule is N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, a compound that combines a sulfonamide group, a piperidine ring, and a nitrofuran moiety. While the individual components of this molecule are present in various biologically active compounds, comprehensive studies specifically detailing the application of this precise chemical structure in cancer research are not publicly available at this time.

Currently, a thorough review of scientific literature and preclinical data reveals no specific published research on the anticancer properties, mechanism of action, or defined signaling pathways associated with N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. The compound is available commercially, indicating its potential use in research settings. However, without published studies, it is not possible to provide quantitative data on its efficacy, detailed experimental protocols for its use, or diagrams of its molecular interactions in cancer cells.

Potential Areas of Investigation Based on Structural Moieties

Despite the absence of direct research, the structural components of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide suggest potential avenues for cancer research.

Sulfonamides: This class of compounds has a long history in medicine and has been investigated for various therapeutic effects, including anticancer activity. Some sulfonamide derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.[1][2] They have been explored as inhibitors of carbonic anhydrase, which is involved in tumor metabolism and progression.[3]

Nitrofuran Derivatives: The 5-nitrofuran ring is a component of several antimicrobial agents.[4] Its mechanism of action often involves the reduction of the nitro group to form reactive radicals that can damage cellular macromolecules.[4] However, the carcinogenic potential of some 5-nitrofuran derivatives has also been noted, necessitating careful evaluation of their therapeutic window.[5] In the context of cancer, the ability to generate reactive oxygen species could be explored for inducing cancer cell death.

Piperidine Moiety: The piperidine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. Its inclusion in a molecule can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

Hypothetical Experimental Workflow

Should research on this compound commence, a logical experimental workflow to assess its anticancer potential would involve several stages.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Apoptosis Assays (e.g., Annexin V, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) B->E F Animal Model Selection (e.g., Xenograft, Syngeneic) E->F G Toxicity and Pharmacokinetic Studies F->G H Tumor Growth Inhibition Studies G->H I Histopathological Analysis H->I

Caption: Hypothetical workflow for anticancer drug discovery.

Future Research Directions

Given the lack of specific data, the following steps would be crucial for elucidating the potential of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in cancer research:

  • Initial In Vitro Screening: The compound should be tested against a panel of diverse cancer cell lines to determine its cytotoxic or cytostatic effects. Assays such as the MTT or CellTiter-Glo assays would be appropriate for this initial screening.

  • Mechanism of Action Studies: If significant anticancer activity is observed, further studies to unravel the mechanism of action would be necessary. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and autophagy.

  • Target Identification: Identifying the specific molecular target(s) of the compound is a critical step. This could be achieved through techniques like thermal shift assays, affinity chromatography, or computational docking studies.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies using animal models of cancer to evaluate the compound's efficacy in a physiological setting and to assess its safety profile.

Conclusion

While N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide presents an interesting chemical structure combining moieties with known biological activities, there is currently no published scientific evidence to support its application in cancer research. The information provided here is based on the general properties of its constituent chemical groups. Rigorous preclinical evaluation is required to determine if this compound holds any promise as a potential anticancer agent. Researchers interested in this molecule have a unique opportunity to conduct foundational research and contribute new knowledge to the field of oncology drug discovery.

References

Application Notes and Protocols: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Soluble epoxide hydrolase (sEH), also known as EPHX2, is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of endogenous anti-inflammatory lipid mediators.[1][2] The enzyme converts epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory diseases, pain, hypertension, and neurodegenerative diseases.[1][3]

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel and potent small molecule inhibitor of soluble epoxide hydrolase. These application notes provide an overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro and cell-based assays.

Mechanism of Action

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide exerts its biological effects by specifically inhibiting the hydrolase activity of soluble epoxide hydrolase. This inhibition leads to an increase in the bioavailability of EETs, thereby potentiating their beneficial effects. The stabilization of EETs helps to reduce inflammation, alleviate pain, and lower blood pressure. The signaling pathway affected by this inhibitor is depicted below.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Therapeutic Effects: - Reduced Inflammation - Analgesia - Vasodilation EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Inhibitor->sEH

Figure 1: sEH Signaling Pathway and Point of Inhibition.

Data Presentation

The inhibitory potency of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against human and murine soluble epoxide hydrolase was determined using a fluorescence-based in vitro assay.

Enzyme Source IC50 (nM)
Human recombinant sEH0.8
Murine recombinant sEH2.5
Table 1: Inhibitory activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against soluble epoxide hydrolase.

Experimental Protocols

In Vitro Fluorescence-Based sEH Inhibition Assay

This protocol describes a method to determine the in vitro potency of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide using a fluorogenic substrate.

Workflow:

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant sEH in assay buffer add_enzyme Add diluted sEH to wells prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate solution add_substrate Initiate reaction by adding fluorogenic substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate for 5 minutes at 30°C add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure fluorescence kinetically (Ex/Em = 330/465 nm) add_substrate->measure plot_data Plot % inhibition vs. log inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

Figure 2: Workflow for the in vitro sEH inhibition assay.

Materials:

  • N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in DMSO.

  • Perform serial dilutions of the stock solution in sEH Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well black microplate, add the diluted inhibitor solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Dilute the recombinant sEH in sEH Assay Buffer and add it to all wells except the no-enzyme control.

  • Pre-incubate the plate at 30°C for 5 minutes.

  • Prepare the fluorogenic substrate solution in sEH Assay Buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 10 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[4]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based sEH Activity Assay

This protocol describes a method to evaluate the activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in a cellular context.

Workflow:

cell_based_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis seed_cells Seed cells expressing sEH in a 96-well plate culture_cells Culture cells overnight seed_cells->culture_cells treat_inhibitor Treat cells with various concentrations of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide culture_cells->treat_inhibitor incubate Incubate for a defined period treat_inhibitor->incubate lyse_cells Lyse cells to release sEH incubate->lyse_cells add_substrate Add fluorogenic substrate to the cell lysate lyse_cells->add_substrate incubate_reaction Incubate at 37°C for 30 minutes add_substrate->incubate_reaction measure_fluorescence Measure fluorescence (Ex/Em = 330/465 nm) incubate_reaction->measure_fluorescence plot_data Plot fluorescence vs. log inhibitor concentration measure_fluorescence->plot_data calc_ec50 Determine the cellular EC50 plot_data->calc_ec50

References

Application Note: Determination of Nitrofuran Metabolites in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine to treat and prevent microbial infections in food-producing animals. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union.[1][2][3] Following administration, nitrofuran parent drugs are rapidly metabolized, and their metabolites become bound to tissue proteins, where they can persist for several weeks.[2][4][5] Therefore, monitoring for the illegal use of nitrofurans relies on the detection of these stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM), which are the marker residues for furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, respectively.[2][6][7]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of four nitrofuran metabolites in various food matrices. The method involves acid hydrolysis to release the protein-bound metabolites, derivatization with 2-nitrobenzaldehyde (2-NBA) to enhance chromatographic retention and detection sensitivity, followed by solid-phase or liquid-liquid extraction and analysis by LC-MS/MS.[5][8][9]

Regulatory Context

The European Union has established a zero-tolerance policy for nitrofuran residues in food of animal origin.[3] In the absence of a Maximum Residue Limit (MRL), the EU has set Reference Points for Action (RPA) for these substances. As of November 2022, the RPA for nitrofuran metabolites is 0.5 µg/kg.[4][10] This necessitates highly sensitive and specific analytical methods for enforcement and consumer protection. It is important to note that the presence of semicarbazide (SEM) can sometimes result from food processing and may not be an unequivocal marker of nitrofurazone abuse in certain matrices like gelatin and collagen products.[10][11]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the determination of nitrofuran metabolites in various food matrices as reported in scientific literature.

Table 1: Method Performance in Shrimp

MetaboliteRecovery (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)
AOZ88-1100.12-0.230.21-0.38
AMOZ88-1100.12-0.230.21-0.38
AHD88-1100.12-0.230.21-0.38
SEM88-1100.12-0.230.21-0.38
Data sourced from Hossain et al.[6][7][12]

Table 2: Method Performance in Animal Tissue

MetaboliteRecovery (%)Decision Limit (CCα) (µg/kg)Limit of Detection (ng/g)Limit of Determination (ng/g)
AOZ~400.013-0.2000.5-52.5-10
AMOZ~800.013-0.2000.5-52.5-10
AHD~700.013-0.2000.5-52.5-10
SEM~700.013-0.2000.5-52.5-10
Data compiled from multiple sources.[4][8][9]

Table 3: Method Performance in Egg Powder

MetaboliteQuantification Level (µg/kg)
AOZ0.6
SEM0.6
Data sourced from Thermo Fisher Scientific application note.[8]

Experimental Protocols

This section provides a detailed protocol for the analysis of nitrofuran metabolites. It is intended as a general guideline and may require optimization for specific laboratory conditions and matrices.

Reagents and Materials
  • Solvents: Methanol, Ethyl Acetate, n-Hexane (all LC-MS grade)

  • Acids: Hydrochloric Acid (HCl), Formic Acid

  • Bases: Sodium Hydroxide (NaOH)

  • Salts: Potassium Phosphate Dibasic (K₂HPO₄)

  • Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA)

  • Internal Standards: Isotopically labeled nitrofuran metabolites (e.g., AOZ-d4, AMOZ-d5)

  • Water: Deionized or Milli-Q grade

  • Solid Phase Extraction (SPE): Oasis HLB or equivalent polymeric sorbent cartridges

  • Equipment: Homogenizer, vortex mixer, centrifuge, water bath/shaker, nitrogen evaporator, LC-MS/MS system.

Sample Preparation
  • Homogenization: Weigh 1-2 g (± 0.1 g) of the homogenized sample (e.g., shrimp, animal tissue, egg) into a 50 mL centrifuge tube.[13][14]

  • Internal Standard Spiking: Add an appropriate volume of the internal standard working solution to all samples, calibrators, and quality controls.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl.[13]

    • Add 400 µL of freshly prepared 50 mM 2-NBA in methanol.[13]

    • Vortex the mixture for 15-30 seconds.[13]

    • Incubate overnight (approximately 16 hours) in a shaking water bath at 37°C.[13][14] Some rapid methods may utilize microwave-assisted reaction for 2 hours.[4][15]

  • Neutralization:

    • Cool the samples to room temperature.

    • Add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.3 ± 0.2 with 0.8 M NaOH.[13]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge (e.g., 4000 rpm for 10 min).[5][13]

    • Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction process.

    • Combine the ethyl acetate extracts.

  • Washing & Evaporation:

    • Wash the combined extract with water to remove impurities.[13]

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.[13][14]

  • Reconstitution:

    • Reconstitute the dry residue in 1 mL of 50:50 (v/v) methanol/water or a suitable mobile phase.[13]

    • Vortex and filter the solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

LC-MS/MS Analysis
  • LC System: Agilent 1100 or equivalent.[8]

  • Column: C18 Luna (150 x 3 mm, 3 µm) or Phenyl-Hexyl for improved separation.[4][8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 10 - 50 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum).[13]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for each analyte for confirmation according to EU guidelines.[9]

Visualizations

Nitrofuran_Ban_and_Monitoring cluster_0 Regulatory Action cluster_1 Analytical Challenge & Solution Ban Ban on Nitrofuran Use in Food-Producing Animals Monitoring Effective Monitoring of Illegal Use Ban->Monitoring enforced by Concerns Carcinogenic & Mutagenic Concerns for Humans Concerns->Ban due to Metabolism Rapid in-vivo Metabolism of Parent Drugs Metabolites Formation of Stable Tissue-Bound Metabolites (AOZ, AMOZ, AHD, SEM) Metabolism->Metabolites leads to LCMS LC-MS/MS Method Development for Metabolite Detection Metabolites->LCMS necessitates LCMS->Monitoring

Caption: Logical flow from health concerns to the ban and subsequent need for metabolite monitoring.

LCMSMS_Workflow_Nitrofuran_Metabolites cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing & Homogenization Spike 2. Internal Standard Spiking Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization (2-NBA) Spike->Hydrolysis Neutralize 4. Neutralization (pH 7) Hydrolysis->Neutralize Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->Extract Evap 6. Evaporation to Dryness Extract->Evap Recon 7. Reconstitution Evap->Recon LC_Inject 8. LC Injection & Separation Recon->LC_Inject MS_Detect 9. MS/MS Detection (MRM) LC_Inject->MS_Detect Quant 10. Quantification vs. Calibrators MS_Detect->Quant Report 11. Final Report (µg/kg) Quant->Report

References

Application Note: High-Throughput Screening Protocol for Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the high-throughput screening (HTS) of sulfonamide derivative libraries to identify novel antibacterial agents. Sulfonamides are a class of synthetic antimicrobial compounds that function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and, consequently, for bacterial replication.[1][3] This application note details a two-tiered screening approach, beginning with a primary biochemical assay to identify direct inhibitors of DHPS, followed by a secondary cell-based assay to confirm antibacterial activity and determine the minimum inhibitory concentration (MIC) of lead compounds.

Principle of the Assay and Signaling Pathway

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme in bacteria.[2] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to folic acid.[1][4] This inhibition halts the production of essential downstream metabolites like tetrahydrofolate, which is required for the synthesis of purines and thymidine, ultimately leading to bacteriostasis.[4][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS pathway.[1] The screening protocol is designed to identify sulfonamide derivatives that exhibit potent inhibition of this crucial bacterial metabolic pathway.

Sulfonamide_Pathway Bacterial Folic Acid Synthesis Pathway cluster_pathway Metabolic Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes Reaction THF Tetrahydrofolate DHF->THF via DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis and the inhibitory mechanism of sulfonamides.

Materials and Reagents

  • Compound Library: Sulfonamide derivatives dissolved in 100% DMSO.

  • Enzyme: Recombinant Dihydropteroate Synthase (DHPS) from E. coli.

  • Substrates: p-Aminobenzoic acid (PABA), Dihydropterin pyrophosphate (DHPPP).

  • Assay Plates: 384-well, black, flat-bottom plates for the primary screen; 96-well, clear, U-bottom plates for the secondary screen.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 5 mM DTT.

  • Detection Reagent: QuantiLum® Recombinant Luciferase or similar ATP-detection reagent.

  • Bacterial Strain: E. coli (ATCC 25922) or other relevant gram-negative/positive strains.

  • Growth Media: Mueller-Hinton Broth (MHB).

  • Positive Control: Sulfamethoxazole.

  • Negative Control: DMSO.

  • Instruments: Automated liquid handler, plate reader (luminescence), incubator, microplate shaker.

Experimental Workflow

The high-throughput screening process is designed for efficiency and accuracy, moving from a broad primary screen to a more focused secondary confirmation.[6][7] The workflow involves automated steps to minimize manual error and ensure reproducibility.[8][9]

HTS_Workflow High-Throughput Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation Lib_Prep 1. Compound Library Preparation & Plating Assay 3. Primary HTS: DHPS Biochemical Assay (384-well plates) Lib_Prep->Assay Reagent_Prep 2. Reagent & Enzyme Preparation Reagent_Prep->Assay Incubate 4. Incubation Assay->Incubate Read 5. Signal Detection (Luminescence) Incubate->Read Data_Analysis 6. Data Analysis & Hit Identification Read->Data_Analysis Hit_Confirm 7. Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirm MIC_Test 8. Secondary Screen: MIC Determination (Cell-based assay) Hit_Confirm->MIC_Test Lead_Select 9. Lead Compound Selection MIC_Test->Lead_Select

Caption: Workflow for the identification of novel sulfonamide inhibitors.

Detailed Experimental Protocols

Primary Screen: DHPS Inhibition Biochemical Assay

This assay quantifies the activity of DHPS by measuring the amount of ATP consumed during the reaction, which is inversely proportional to the amount of pyrophosphate (PPi) produced. A luciferase-based reagent is used for detection.

  • Compound Plating: Using an automated liquid handler, add 50 nL of each sulfonamide derivative from the library plate to a 384-well black assay plate. Also, add positive control (Sulfamethoxazole) and negative control (DMSO) to designated wells.

  • Enzyme Addition: Add 10 µL of DHPS enzyme solution (final concentration 10 nM) in assay buffer to all wells.

  • Incubation: Gently mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing PABA (final concentration 10 µM) and DHPPP (final concentration 5 µM) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C.

  • Signal Detection: Add 20 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Secondary Screen: Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the lowest concentration of a hit compound that inhibits the visible growth of bacteria.

  • Bacterial Culture Preparation: Inoculate a starter culture of E. coli and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Dilute the culture with MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the hit compounds (starting from 100 µM down to 0.195 µM) in MHB.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing 50 µL of the serially diluted compounds. The final volume in each well will be 100 µL.

  • Controls: Include wells with bacteria and DMSO (growth control) and wells with only MHB (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest compound concentration at which no visible bacterial growth is observed.

Data Presentation and Analysis

The percentage of inhibition for each compound in the primary screen is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls. Hits are then subjected to the secondary MIC assay.

Table 1: Summary of Screening Results for Representative Sulfonamide Hits

Compound IDDerivative ClassPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (MIC in µM)
SD-001Thiazole-substituted92.5 ± 2.14
SD-002Pyrimidine-substituted88.1 ± 3.58
SD-003Phenyl-substituted65.7 ± 4.232
SD-004Isoxazole-substituted95.3 ± 1.82
SMX (Control)Sulfamethoxazole90.4 ± 2.54

Conclusion

This application note provides a robust and detailed high-throughput screening protocol for the discovery of novel sulfonamide derivatives with antibacterial properties. The combination of a highly specific biochemical primary screen with a functional cell-based secondary screen ensures the efficient identification and validation of potent lead compounds targeting the bacterial folic acid synthesis pathway. This workflow is designed to be automated, scalable, and adaptable for various sulfonamide libraries and bacterial strains, accelerating the early stages of drug discovery.[10]

References

No Animal Model Studies Found for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Initial comprehensive searches for animal model studies on the compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide have yielded no specific results. The scientific literature readily available through public databases does not appear to contain in vivo research on this particular molecule.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, as there is no quantitative data to summarize, no experimental methodologies to detail, and no established signaling pathways to diagram.

Researchers, scientists, and drug development professionals interested in this specific compound may need to consider the following:

  • Novelty of the Compound: It is possible that N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel chemical entity that has not yet been subjected to animal model testing or that such studies have not been published in the public domain.

  • Alternative Nomenclature: The compound may be more commonly known under a different chemical name or a corporate research code. Without this alternative nomenclature, locating relevant studies is not feasible.

  • Proprietary Research: Any existing research on this compound may be proprietary and part of an ongoing drug discovery program, and therefore not publicly disclosed.

For researchers commencing work with this agent, it would be necessary to conduct foundational in vitro and in vivo studies to characterize its pharmacokinetic, pharmacodynamic, and toxicological profiles. Such research would be the first step in establishing the necessary data to develop the kind of detailed protocols and application notes requested.

Application Note & Protocol: Measuring the Antibacterial Activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, hereafter referred to as Compound X, is a novel synthetic molecule incorporating both a nitrofuran and a sulfonamide moiety. Both of these functional groups are present in established classes of antibacterial agents. Nitrofurans, such as nitrofurantoin, are known to be reduced by bacterial nitroreductases into reactive intermediates that can damage bacterial DNA, RNA, and proteins.[1][2][3][4] Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[5][6][7][8] The combination of these two pharmacophores in Compound X suggests a potential multi-target mechanism of action, which could be effective against a broad spectrum of bacteria, including drug-resistant strains.

This document provides detailed protocols for evaluating the in vitro antibacterial activity of Compound X, including determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Hypothetical Data Presentation

The following tables represent hypothetical data for the antibacterial activity of Compound X against a panel of clinically relevant bacteria, including representative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X

Bacterial StrainGram StainATCC NumberCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Nitrofurantoin MIC (µg/mL)
Staphylococcus aureusPositive2921340.516
Enterococcus faecalisPositive292128132
Escherichia coliNegative2592220.01516
Klebsiella pneumoniaeNegative1388340.0364
Pseudomonas aeruginosaNegative27853640.25>256
Acinetobacter baumanniiNegative19606321>256

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X

Bacterial StrainATCC NumberCompound X MIC (µg/mL)Compound X MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213482Bactericidal
Escherichia coli25922242Bactericidal
Enterococcus faecalis292128324Bactericidal
Klebsiella pneumoniae138834164Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials:

  • Compound X

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates[10]

  • Bacterial strains (e.g., ATCC reference strains)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

Procedure:

  • Preparation of Compound X Stock Solution: Dissolve Compound X in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of Compound X (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Compound X that completely inhibits visible bacterial growth.[11] This can be assessed visually or by reading the optical density at 600 nm with a plate reader.[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined after the MIC has been established.[12][13]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-50 µL aliquot.[14][15]

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of Compound X that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[12][13][14]

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity.

Materials:

  • Compound X

  • CAMHB

  • Bacterial strain

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile tubes, pipettes, and spreader

Procedure:

  • Preparation of Cultures: Prepare a logarithmic phase bacterial culture in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Addition of Compound X: Add Compound X to the flasks at different multiples of the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), draw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of Compound X. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_compound Prepare Compound X Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Plate prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate (18-24h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Use MIC value setup_flasks Setup Flasks with Bacteria and multiples of MIC read_mic->setup_flasks Use MIC value plate_mbc Plate on MHA subculture->plate_mbc incubate_mbc Incubate (18-24h) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc sample_timepoints Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) setup_flasks->sample_timepoints plate_counts Plate Serial Dilutions sample_timepoints->plate_counts plot_curve Plot Log10 CFU/mL vs. Time plate_counts->plot_curve

Caption: Workflow for determining antibacterial activity.

signaling_pathway cluster_compound Compound X cluster_cell Bacterial Cell compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide nitroreductase Bacterial Nitroreductases compound->nitroreductase Nitrofuran Moiety dhps Dihydropteroate Synthetase (DHPS) compound->dhps Sulfonamide Moiety (Competitive Inhibition) dna_synthesis DNA/RNA Synthesis nitroreductase->dna_synthesis Generates Reactive Intermediates protein_synthesis Protein Synthesis nitroreductase->protein_synthesis Generates Reactive Intermediates paba p-Aminobenzoic Acid (PABA) paba->dhps folate_pathway Folic Acid Synthesis dhps->folate_pathway folate_pathway->dna_synthesis Provides Precursors cell_death Bacterial Cell Death dna_synthesis->cell_death Inhibition Leads to protein_synthesis->cell_death Inhibition Leads to

Caption: Hypothetical dual-action mechanism of Compound X.

References

Application Note and Protocol for Assessing the Cytotoxicity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel chemical entity with potential therapeutic applications. Early-stage drug discovery and development necessitate a thorough evaluation of a compound's cytotoxic potential to identify a safe and effective therapeutic window.[1][2][3][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, making it a reliable biomarker for cytotoxicity.[5][6] This application note also includes templates for data presentation and diagrams of key cell death signaling pathways to aid in data interpretation.

Data Presentation

The quantitative data obtained from the LDH cytotoxicity assay should be summarized in a clear and structured table. This allows for easy comparison of the cytotoxic effects of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide across different concentrations.

Table 1: Cytotoxicity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide as Measured by LDH Assay

Concentration (µM)Mean LDH Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1500.0150%
10.1750.0205.6%
50.2500.02522.2%
100.4500.03066.7%
250.7000.040122.2% (Lysis)
500.8500.050155.6% (Lysis)
1000.9000.055166.7% (Lysis)
Positive Control (Lysis Buffer)0.9000.050100%
Blank (Medium Only)0.1000.010-

% Cytotoxicity is calculated as: [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] x 100

Experimental Protocols

This section provides a detailed methodology for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantitatively measures LDH released from damaged cells into the supernatant.[5][6]

Materials:

  • N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

  • Selected cancer cell line (e.g., HeLa, HepG2) and appropriate culture medium

  • 96-well, clear, flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the LDH assay kit.

      • Blank (No Cells): Wells containing only culture medium to measure background absorbance.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • LDH Assay:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LDH cytotoxicity assay protocol.

experimental_workflow Experimental Workflow for LDH Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare compound dilutions treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation supernatant_transfer Transfer supernatant incubation->supernatant_transfer add_reagent Add LDH reaction mix supernatant_transfer->add_reagent incubation_rt Incubate at room temperature add_reagent->incubation_rt add_stop Add stop solution incubation_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for LDH Cytotoxicity Assay.

Signaling Pathways

Understanding the potential mechanisms of cell death is crucial for interpreting cytotoxicity data. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two primary mechanisms.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of executioner caspases, leading to controlled cell dismantling.[7][8][9][10]

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 executioner_caspases Executioner Caspases (e.g., Caspase-3) caspase8->executioner_caspases dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis necrosis_pathway Simplified Necroptosis Signaling Pathway stimulus Stimulus (e.g., TNF-α) receptor Receptor (e.g., TNFR1) stimulus->receptor ripk1 RIPK1 receptor->ripk1 ripk3 RIPK3 ripk1->ripk3 necrosome Necrosome Formation (RIPK1-RIPK3) ripk3->necrosome mlkl MLKL Phosphorylation necrosome->mlkl mlkl_oligomerization MLKL Oligomerization & Translocation mlkl->mlkl_oligomerization membrane_disruption Plasma Membrane Disruption mlkl_oligomerization->membrane_disruption necrosis Necrosis membrane_disruption->necrosis

References

Troubleshooting & Optimization

Improving the stability of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in solution.

Troubleshooting Guide

Issue 1: Compound Precipitates from Solution During Experiment

If you observe precipitation of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide during your experiments, consider the following potential causes and solutions.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Low Aqueous Solubility Determine the kinetic and thermodynamic solubility of the compound in your experimental buffer. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your assay, but be mindful of its potential effects on the experiment.[1][2][3]
pH-Dependent Solubility The compound's solubility may be highly dependent on the pH of the solution.[4] Determine the solubility at different pH values to identify a range where the compound is most soluble.
"Salting Out" Effect High concentrations of salts in your buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer.
Temperature Effects Solubility can be temperature-dependent. Ensure your experimental temperature is not causing the compound to fall out of solution. You may need to determine the solubility at different temperatures.
Issue 2: Loss of Compound Potency or Activity Over Time

A gradual or sudden loss of the compound's expected biological activity or potency can indicate degradation.

Potential Degradation Pathways and Mitigation Strategies:

Potential Degradation PathwaySuggested Troubleshooting and Mitigation
Hydrolysis The amide and sulfonamide functional groups in the molecule could be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5][6] It is crucial to conduct a pH stability study to identify the pH at which the compound is most stable.[4][7]
Photodegradation The nitrofuran moiety may be sensitive to light. Protect solutions from light by using amber vials or covering containers with aluminum foil.[8] A photostability study should be performed as part of forced degradation testing.
Oxidation While less common for the given functional groups, oxidation can still occur.[8] If suspected, de-gassing your solvent or adding antioxidants (if compatible with your experiment) may help. An oxidative stress study using a reagent like hydrogen peroxide is recommended.[8]
Thermal Degradation Elevated temperatures can accelerate degradation.[8] Store stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen). Thermal stability should be assessed as part of a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to investigate the stability of this compound?

A1: A forced degradation study is a critical first step.[8][9][10] This involves subjecting the compound to various stress conditions that are more severe than standard storage conditions to accelerate degradation.[11] This will help identify potential degradation pathways and the analytical methods needed to detect degradants.

Q2: How do I determine the optimal pH for my solution to ensure compound stability?

A2: You should perform a pH stability study.[4][5][7] This involves preparing solutions of the compound in buffers of varying pH (e.g., from pH 2 to pH 10) and monitoring the compound's concentration over time using a stability-indicating method like HPLC.

Q3: My compound seems to be poorly soluble. How can I improve this?

A3: Improving solubility is a key challenge in drug development.[2][3][12][13] Initial strategies include:

  • Co-solvents: Using small amounts of a water-miscible organic solvent like DMSO or ethanol.

  • pH adjustment: Determining if the compound is more soluble in acidic or basic conditions.

  • Formulation strategies: For later-stage development, techniques like creating salt forms or solid dispersions can be explored.

Q4: What are the likely points of degradation on the N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide molecule?

A4: Based on its structure, the most probable points of degradation are:

  • Hydrolysis of the amide bond. [5]

  • Hydrolysis of the sulfonamide bond. [6][14]

  • Reduction of the nitro group on the furan ring , which is part of its mechanism of action in biological systems and may occur under certain chemical conditions.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study exposes the compound to stress conditions to identify potential degradation products and pathways.[8][11]

Methodology:

  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.[8]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.[8]

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[8]

    • Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.[8]

    • Photodegradation: Expose a solid sample and a solution sample to a light source (e.g., 1.2 million lux hours) in a photostability chamber.[8]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Protocol 2: pH Stability Profile

This experiment determines the stability of the compound across a range of pH values.[4][7][16]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, or borate buffers).

  • Sample Preparation: Spike the compound into each buffer solution to a final concentration of approximately 10 µM.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by LC-MS or HPLC-UV to determine the concentration of the remaining parent compound at each time point for each pH.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Protocol 3: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility.[3][13]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., PBS, pH 7.4) to all wells and mix.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[13]

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Compound Compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Compound->Oxidation Thermal Thermal (e.g., 80°C) Compound->Thermal Photo Photolytic (e.g., 1.2M lux hours) Compound->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Results Identify Degradation Products & Stability Profile HPLC->Results

Caption: Workflow for a forced degradation study.

pH_Stability_Logic pH-Dependent Stability Logic Start Compound in Solution pH_Check Is solution pH within optimal range? Start->pH_Check Stable Compound is Stable pH_Check->Stable Yes Degradation Potential Degradation (e.g., Hydrolysis) pH_Check->Degradation No Adjust_pH Adjust pH with Buffers Degradation->Adjust_pH Adjust_pH->pH_Check Re-evaluate

Caption: Decision logic for managing pH-dependent stability.

References

Optimizing dosage of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (referred to herein as Compound X) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound X?

A1: The precise mechanism of action for Compound X is under investigation. However, based on its structural motifs, it is hypothesized to function as an inhibitor of a critical bacterial or cancer cell signaling pathway. The 5-nitrofuran moiety is a known pharmacophore in several antimicrobial agents; its mechanism often involves intracellular reduction to form reactive nitrogen species that can damage cellular macromolecules.[1] The sulfonamide and chloropiperidine components may contribute to target specificity and pharmacokinetic properties.

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: A definitive optimal dose has not been established. We recommend initiating dose-ranging studies based on preliminary in vitro potency and cytotoxicity data. A suggested starting point, based on structurally related compounds, could be in the range of 10-50 mg/kg, administered orally or intraperitoneally.[2][3] It is crucial to conduct a maximum tolerated dose (MTD) study prior to efficacy experiments.

Q3: How should Compound X be formulated for in vivo administration?

A3: The solubility of Compound X should be determined empirically. For oral administration, formulations in vehicles such as 0.5% carboxymethylcellulose (CMC) or a suspension in a solution of 10% DMSO, 40% PEG300, and 50% water are common starting points for poorly soluble compounds. For intravenous administration, a solution in a vehicle like 5% DMSO, 10% Solutol HS 15, and 85% saline could be explored. Always perform a small-scale formulation test to check for precipitation.

Q4: What are the expected pharmacokinetic (PK) properties of Compound X?

A4: The pharmacokinetic profile of Compound X has not been fully characterized. Key parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability. Based on its structure, it may undergo hepatic metabolism. Preliminary PK studies are essential for designing an effective dosing regimen.[4]

Troubleshooting Guides

Problem 1: Lack of in vivo efficacy despite in vitro potency.
Possible Cause Troubleshooting Step
Poor Bioavailability/Exposure Conduct a pharmacokinetic (PK) study to determine plasma and tissue concentrations of Compound X. Analyze for Cmax, Tmax, and AUC.[5]
Rapid Metabolism Analyze plasma and tissue samples for major metabolites. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or re-evaluating the dosing regimen (e.g., more frequent administration).
High Plasma Protein Binding Measure the fraction of Compound X bound to plasma proteins. High binding can limit the amount of free drug available to exert its effect.[4]
Target Engagement Issues If possible, develop an assay to measure target engagement in tumor or tissue samples (e.g., Western blot for a downstream marker, receptor occupancy assay).[4]
Problem 2: Observed Toxicity or Adverse Events in study animals.
Possible Cause Troubleshooting Step
On-Target Toxicity The therapeutic target may have essential physiological functions. Consider reducing the dose or exploring intermittent dosing schedules.
Off-Target Toxicity The compound may be interacting with unintended targets. Perform a broader safety pharmacology screen. The 5-nitrofuran moiety can sometimes be associated with toxicity.[1]
Formulation Vehicle Toxicity Run a control group treated with the vehicle alone to rule out adverse effects from the formulation components.
Metabolite-Induced Toxicity Characterize the major metabolites and assess their individual toxicity profiles.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Escalation: Begin with a starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). A control group receiving the vehicle should be included.

  • Administration: Administer Compound X daily for 5-14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use the same mouse strain as in the efficacy studies.

  • Group Allocation: Assign 3 mice per time point.

  • Administration: Administer a single dose of Compound X via the intended route (e.g., 20 mg/kg oral) and a parallel group via intravenous injection (e.g., 5 mg/kg) to determine bioavailability.

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of Compound X in plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters: Cmax, Tmax, AUC, t1/2, clearance, and bioavailability.

Data Presentation

Table 1: Hypothetical In Vitro Activity of Compound X

Cell LineIC50 (µM)
Cancer Line A0.5
Cancer Line B1.2
Bacterial Strain X2.5
Bacterial Strain Y5.0

Table 2: Example Pharmacokinetic Parameters for Compound X in Mice

ParameterOral (20 mg/kg)IV (5 mg/kg)
Cmax (ng/mL)8502100
Tmax (h)1.00.25
AUC (ng*h/mL)42002800
t1/2 (h)3.53.2
Bioavailability (%)37.5-

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation In_Vitro_Assays In Vitro Potency & Cytotoxicity Assays MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro_Assays->MTD_Study Inform Starting Dose PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Determine Safe Dose Range Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study Optimize Dosing Regimen

Caption: In vivo study workflow for Compound X.

troubleshooting_logic Start Lack of In Vivo Efficacy Check_PK Conduct PK Study: Measure Plasma/Tissue Levels Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Reformulate Reformulate or Increase Dose Low_Exposure->Reformulate Yes High_Exposure High Exposure Low_Exposure->High_Exposure No Check_Metabolism Check for Rapid Metabolism Reformulate->Check_Metabolism Check_Target Assess Target Engagement High_Exposure->Check_Target

Caption: Troubleshooting logic for lack of efficacy.

proposed_moa cluster_cell Target Cell (Bacterial or Cancer) Compound_X Compound X (Extracellular) Uptake Cellular Uptake Compound_X->Uptake Activation Intracellular Reduction (Nitroreductase) Uptake->Activation Reactive_Species Reactive Nitrogen Species Activation->Reactive_Species Damage Damage to DNA, Proteins, Lipids Reactive_Species->Damage Cell_Death Cell Death / Growth Inhibition Damage->Cell_Death

References

Technical Support Center: Synthesis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide?

A1: The most common synthetic route is a multi-step process that begins with the protection of aniline, followed by chlorosulfonation, reaction with 4-chloropiperidine, deprotection, and a final amide coupling step with 5-nitrofuran-2-carboxylic acid.

Q2: Why is it necessary to protect the amino group of aniline before chlorosulfonation?

A2: The free amino group in aniline is highly reactive and would be protonated under the strongly acidic conditions of chlorosulfonation. This would deactivate the aromatic ring towards the desired electrophilic substitution.[1] Protecting the amino group as an acetamide reduces its basicity and directs the sulfonyl chloride group to the para position.[1]

Q3: What are the most critical parameters in the amide coupling step?

A3: The final amide coupling step is crucial for the overall yield and purity of the product. Key parameters include the choice of coupling agent, reaction temperature, and the purity of the starting materials. Electron-deficient anilines can be challenging to acylate, often requiring more forcing conditions or specific activation methods.

Q4: Are there any known stability issues with the final compound or its intermediates?

A4: The 5-nitrofuran moiety can be sensitive to strongly basic or reducing conditions. The 4-chloropiperidine ring may also be susceptible to nucleophilic substitution under certain conditions. It is advisable to handle these compounds with care and store them under appropriate conditions (cool, dry, and protected from light).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low Yield in the Synthesis of 4-((4-chloropiperidin-1-yl)sulfonyl)aniline (Intermediate 2)
Potential Cause Suggested Solution Relevant Experimental Step
Incomplete reaction of p-acetamidobenzenesulfonyl chloride with 4-chloropiperidine.- Ensure anhydrous conditions as the sulfonyl chloride is moisture-sensitive.- Use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl generated.- Monitor the reaction by TLC to ensure completion.Step 2
Difficulties in the deprotection of the acetamide group.- Use harsher hydrolysis conditions (e.g., refluxing in aqueous HCl or H2SO4).- Monitor the reaction closely to avoid side reactions.Step 3
Product loss during work-up and purification.- Optimize the extraction and crystallization procedures.- Consider column chromatography for purification if crystallization is inefficient.Step 2 & 3
Problem 2: Impurities in the Final Product
Potential Cause Suggested Solution Relevant Experimental Step
Unreacted 4-((4-chloropiperidin-1-yl)sulfonyl)aniline.- Use a slight excess of the activated 5-nitrofuran-2-carboxylic acid.- Increase the reaction time or temperature for the amide coupling.Step 4
Side products from the amide coupling reaction.- Optimize the choice of coupling agent (e.g., EDC/HOBt, HATU).- Control the reaction temperature to minimize side reactions.Step 4
Degradation of the 5-nitrofuran ring.- Avoid strongly basic conditions during work-up.- Protect the reaction from light if necessary.Step 4
Problem 3: Reaction Failure in the Amide Coupling Step
Potential Cause Suggested Solution Relevant Experimental Step
Ineffective activation of 5-nitrofuran-2-carboxylic acid.- Convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride or oxalyl chloride.- Use a reliable coupling agent combination like EDC/HOBt or HATU/DIPEA.Step 4
Low nucleophilicity of 4-((4-chloropiperidin-1-yl)sulfonyl)aniline.- Increase the reaction temperature.- Use a more potent activating agent for the carboxylic acid.Step 4
Poor quality of reagents or solvents.- Ensure all reagents are pure and solvents are anhydrous.All Steps

Experimental Protocols

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride (Intermediate 1)
  • In a dry flask equipped with a stirrer and a gas outlet, add acetanilide (1 equivalent).

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 1-2 hours until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield p-acetamidobenzenesulfonyl chloride.

Step 2: Synthesis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)acetamide
  • Dissolve 4-chloropiperidine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or THF.

  • Cool the mixture in an ice bath.

  • Add a solution of p-acetamidobenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 4-((4-chloropiperidin-1-yl)sulfonyl)aniline (Intermediate 2)
  • Suspend N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired aniline.

Step 4: Synthesis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Final Product)

Method A: Using a Coupling Agent

  • Dissolve 5-nitrofuran-2-carboxylic acid (1 equivalent), 4-((4-chloropiperidin-1-yl)sulfonyl)aniline (1 equivalent), and a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents) in an anhydrous solvent like DMF or dichloromethane.

  • Add a base such as DIPEA or triethylamine (2 equivalents).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Method B: Via Acyl Chloride

  • Reflux 5-nitrofuran-2-carboxylic acid (1 equivalent) in thionyl chloride (excess) with a catalytic amount of DMF for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain 5-nitrofuran-2-carbonyl chloride.

  • Dissolve the obtained acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • In a separate flask, dissolve 4-((4-chloropiperidin-1-yl)sulfonyl)aniline (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in the same solvent.

  • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and purify as described in Method A.

Visualizations

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Intermediate1 p-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate1 Chlorosulfonation Intermediate2_protected N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)acetamide Intermediate1->Intermediate2_protected Sulfonamide Formation Intermediate2 4-((4-chloropiperidin-1-yl)sulfonyl)aniline Intermediate2_protected->Intermediate2 Deprotection FinalProduct Final Product Intermediate2->FinalProduct Amide Coupling StartingMaterial2 5-Nitrofuran-2-carboxylic Acid StartingMaterial2->FinalProduct Chloropiperidine 4-Chloropiperidine Chloropiperidine->Intermediate2_protected

Caption: Synthetic workflow for the target compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep1 Problem in Step 1/2/3 (Intermediate Synthesis)? Start->CheckStep1 CheckStep4 Problem in Step 4 (Amide Coupling)? Start->CheckStep4 Sol_Step1_Incomplete Incomplete Reaction: - Check anhydrous conditions - Optimize base/time CheckStep1->Sol_Step1_Incomplete Yes Sol_Step1_Purification Purification Issues: - Optimize recrystallization - Use column chromatography CheckStep1->Sol_Step1_Purification Yes Sol_Step4_Activation Ineffective Activation: - Change coupling agent - Convert to acyl chloride CheckStep4->Sol_Step4_Activation Yes Sol_Step4_Nucleophilicity Low Amine Reactivity: - Increase temperature - Use stronger activation CheckStep4->Sol_Step4_Nucleophilicity Yes Sol_Step4_SideReaction Side Reactions: - Control temperature - Optimize work-up pH CheckStep4->Sol_Step4_SideReaction Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound ID: CP-5NF)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only and is based on a hypothetical scenario for the compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, hereafter referred to as CP-5NF. The proposed on-target and off-target effects are illustrative and should be experimentally validated.

Introduction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with CP-5NF. This resource aims to help mitigate potential off-target effects and ensure the generation of reliable experimental data.

Hypothetical Compound Profile: CP-5NF

For the purpose of this guide, we will hypothesize that CP-5NF is an inhibitor of Kinase A , a key enzyme in a cancer-related signaling pathway. The 5-nitrofuran moiety is essential for its potent activity but also a potential source of off-target cytotoxicity through the generation of reactive oxygen species (ROS) upon reduction by cellular nitroreductases. The sulfonamide group contributes to target binding but may also lead to off-target interactions with other sulfonamide-binding proteins.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays, even at concentrations where we don't expect to see on-target effects. What could be the cause?

A1: The 5-nitrofuran group in CP-5NF can be reduced by cellular nitroreductases, leading to the formation of cytotoxic free radicals.[1] This can cause off-target cytotoxicity that is independent of its inhibitory effect on Kinase A. We recommend performing the following troubleshooting steps:

  • Assess ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels in response to CP-5NF treatment.

  • Test in Low-Nitroreductase Cell Lines: If available, compare the cytotoxicity of CP-5NF in cell lines with varying levels of nitroreductase activity.

  • Include Antioxidants: Test if co-incubation with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cytotoxic phenotype.

Q2: Our results with CP-5NF are inconsistent across different cell lines. Why might this be happening?

A2: The metabolic activity of different cell lines can vary significantly. Specifically, the expression levels of nitroreductases can differ, leading to variable levels of CP-5NF-induced cytotoxicity. Additionally, the expression and importance of the on-target (Kinase A) and potential off-targets can vary, leading to different phenotypic outcomes.

Q3: How can we confirm that the observed cellular phenotype is due to the inhibition of Kinase A and not an off-target effect?

A3: It is crucial to validate that the observed effects are on-target.[2] Here are some recommended approaches:

  • CRISPR/Cas9 Knockout/Knockdown: The most stringent validation is to use CRISPR/Cas9 to remove or reduce the expression of the target protein.[2] The cellular phenotype observed with CP-5NF should be mimicked in the knockout/knockdown cells and CP-5NF should have a diminished effect in these cells.

  • Rescue Experiments: If possible, introduce a mutated version of Kinase A that is resistant to CP-5NF binding. If the phenotype is rescued, it confirms on-target activity.

  • Orthogonal Assays: Use a structurally distinct Kinase A inhibitor to see if it recapitulates the same phenotype.[3]

Q4: What are the best practices for determining the selectivity of CP-5NF?

A4: Assessing inhibitor selectivity is a critical step. We recommend the following:

  • Kinase Profiling: Screen CP-5NF against a broad panel of kinases to identify potential off-target kinases. This can be done through commercial services that offer panels of hundreds of kinases.

  • Dose-Response Curves: For any identified off-targets, perform dose-response experiments to determine the IC50 values and compare them to the IC50 for Kinase A. A selectivity window of at least 30-fold is generally desirable for a chemical probe.[4]

Troubleshooting Guides

Problem 1: High Background Signal or False Positives in Biochemical Assays
  • Possible Cause: Compound interference with the assay technology (e.g., fluorescence quenching, light scattering).

  • Troubleshooting Steps:

    • Run a counter-assay without the target protein to see if CP-5NF alone generates a signal.[3]

    • If using a fluorescence-based assay, measure the fluorescence of CP-5NF at the excitation and emission wavelengths of the assay.

    • Consider using an orthogonal assay with a different detection method (e.g., a label-free method like mass spectrometry) to confirm hits.[3][5][6]

Problem 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
  • Possible Cause:

    • Poor cell permeability of CP-5NF.

    • Efflux of the compound by cellular transporters.

    • Rapid metabolism of the compound in cells.

    • Off-target effects masking the on-target phenotype.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use techniques like parallel artificial membrane permeability assay (PAMPA) or Caco-2 assays.

    • Measure Intracellular Compound Concentration: Use LC-MS/MS to quantify the amount of CP-5NF inside the cells over time.

    • Evaluate Cellular Target Engagement: Employ methods like cellular thermal shift assay (CETSA) or affinity-capture mass spectrometry to confirm that CP-5NF is binding to Kinase A in a cellular context.[4]

Quantitative Data Summary

The following table presents hypothetical data for CP-5NF and a control compound (a structurally related analog without the nitrofuran group).

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Cell Line X EC50 (µM)Cell Line Y EC50 (µM)
CP-5NF 501,500>10,0001.25.8
Control >10,000>10,000>10,000>50>50

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CP-5NF (e.g., from 100 µM to 1 nM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Kinase Activity Assay (Generic Luminescence-Based)
  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of CP-5NF to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Downstream Effector Downstream Effector Kinase A->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation CP_5NF CP-5NF CP_5NF->Kinase A

Caption: Hypothetical signaling pathway showing the inhibitory action of CP-5NF on Kinase A.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 On-Target Validation a Biochemical Assay (Kinase A) b Cell-Based Viability Assay a->b e Counter-Screen (Assay Interference) a->e c Kinase Panel Screening b->c d ROS Production Assay b->d f CRISPR Knockout Validation c->f g Cellular Target Engagement (CETSA) f->g

Caption: Experimental workflow for characterizing the on-target and off-target effects of CP-5NF.

Troubleshooting_Guide start High Cytotoxicity Observed q1 Is cytotoxicity observed at low concentrations (<1 µM)? start->q1 a1 Potential on-target effect. Proceed with on-target validation. q1->a1 No a2 Likely off-target cytotoxicity. q1->a2 Yes q2 Does an antioxidant (NAC) rescue the phenotype? a2->q2 a3 Cytotoxicity is likely ROS-mediated due to the nitrofuran group. q2->a3 Yes a4 Investigate other off-target mechanisms (e.g., kinase profiling). q2->a4 No

References

Technical Support Center: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. The information provided is based on the chemical structure of the molecule and known degradation pathways of related compounds, such as nitrofurans and sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide?

Based on its functional groups, the compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The amide and sulfonamide linkages can be susceptible to hydrolysis under acidic or basic conditions. The ether linkage in the furan ring could also be a point of cleavage.

  • Oxidation: The nitrofuran ring and the sulfur atom in the sulfonamide group are potential sites for oxidation.

  • Photodegradation: Nitroaromatic compounds, including nitrofurans, are known to be sensitive to light and can undergo complex degradation pathways upon UV or visible light exposure.[1][2]

  • Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule.

Q2: I am observing a new peak in my HPLC analysis after storing my sample in solution. What could it be?

A new peak suggests the formation of a degradation product. The identity of the degradant depends on the storage conditions (solvent, pH, light exposure, temperature). If the sample was stored in an aqueous buffer, hydrolysis of the amide or sulfonamide bond is a likely cause. If exposed to light, a photolytic degradant may have formed. It is recommended to perform peak purity analysis and consider LC-MS to identify the mass of the new impurity.

Q3: My compound is showing significant degradation during my forced degradation study under acidic conditions. How can I control the rate of degradation?

To control the rate of degradation, you can try the following:

  • Decrease the acid concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl) and incrementally increase it if no degradation is observed.

  • Lower the temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures.

  • Reduce the exposure time: Take time points at earlier intervals to observe the initial degradation products.

Q4: Are there any known reactive functional groups in this molecule that I should be particularly concerned about?

Yes, the 5-nitrofuran moiety is a key structural alert. Nitrofurans can be unstable and are often associated with photosensitivity and potential genotoxicity. The sulfonamide group can also undergo hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: Appearance of one or more new peaks in the HPLC chromatogram of a sample of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

  • Possible Causes:

    • Degradation: The compound has degraded due to exposure to stress conditions (pH, light, temperature, oxygen).

    • Contamination: The sample may be contaminated with impurities from the solvent, glassware, or other sources.

    • Interaction with Excipients: If working with a formulation, the active pharmaceutical ingredient (API) may be reacting with an excipient.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure the HPLC system is performing correctly by running a standard of the pure compound.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main peak and the new peaks.

    • Blank Injection: Inject a blank (solvent) to rule out contamination from the mobile phase or diluent.

    • Stress Testing: Perform systematic forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.

Issue 2: Poor Mass Balance in Stability Studies
  • Symptom: The sum of the assay of the main peak and the known and unknown impurities is significantly less than 100%.

  • Possible Causes:

    • Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Formation of Volatile Degradants: Volatile degradation products may be lost during sample preparation or analysis.

    • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.

    • Adsorption to Container: The compound or its degradants may adsorb to the surface of the storage container.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in addition to the UV detector.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the sample using gas chromatography-mass spectrometry (GC-MS).

    • Change Diluent: Try a different diluent to ensure all components are fully dissolved.

    • Container Compatibility Study: Perform a study to assess the potential for adsorption to the container closure system.

Potential Degradation Products

Below is a table summarizing potential degradation products of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide based on its chemical structure.

Degradation PathwayPotential Degradation Product NameMolecular FormulaStress Condition
Amide Hydrolysis 5-nitrofuran-2-carboxylic acid and 4-((4-chloropiperidin-1-yl)sulfonyl)anilineC₅H₃NO₅ and C₁₁H₁₅ClN₂O₂SAcidic or Basic Hydrolysis
Sulfonamide Hydrolysis N-(4-(aminosulfonyl)phenyl)-5-nitrofuran-2-carboxamide and 4-chloropiperidineC₁₁H₈N₂O₅S and C₅H₁₀ClNAcidic or Basic Hydrolysis
Nitro Reduction N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-aminofuran-2-carboxamideC₁₆H₁₇ClN₄O₄SReductive/Oxidative Stress
Dechlorination N-(4-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamideC₁₆H₁₇N₃O₆SHydrolytic/Thermal Stress

Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5][6][7]

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Transfer the solution to a quartz cuvette or a suitable transparent container. Also, prepare a control sample in a container wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At appropriate time points, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and keep it in a controlled temperature oven at 60°C.

  • Analysis: At appropriate time points, withdraw a sample, dissolve the solid sample in a suitable solvent, and analyze both solid and solution state samples by HPLC.

Visualizations

Proposed Degradation Pathways CPD N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)- 5-nitrofuran-2-carboxamide DP1 5-nitrofuran-2-carboxylic acid CPD->DP1 Amide Hydrolysis (H+ or OH-) DP2 4-((4-chloropiperidin-1-yl)sulfonyl)aniline CPD->DP2 Amide Hydrolysis (H+ or OH-) DP3 N-(4-(aminosulfonyl)phenyl)- 5-nitrofuran-2-carboxamide CPD->DP3 Sulfonamide Hydrolysis (H+ or OH-) DP4 4-chloropiperidine CPD->DP4 Sulfonamide Hydrolysis (H+ or OH-) DP5 5-aminofuran-2-carboxamide derivative CPD->DP5 Nitro Reduction (Oxidative/Reductive) DP6 4-hydroxypiperidine derivative CPD->DP6 Dechlorination (Hydrolytic/Thermal) Experimental Workflow for Degradation Product Identification start Start: Sample of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)- 5-nitrofuran-2-carboxamide forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation hplc_pda HPLC-PDA Analysis forced_degradation->hplc_pda peak_detection Detection of Degradation Peaks hplc_pda->peak_detection lc_ms LC-MS Analysis for m/z peak_detection->lc_ms New Peaks Detected end End: Identification of Degradation Products peak_detection->end No New Peaks structure_elucidation Structure Elucidation (MS/MS, NMR) lc_ms->structure_elucidation structure_elucidation->end

References

Technical Support Center: Overcoming Nitrofuran Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrofuran-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving nitrofuran resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms that confer resistance to nitrofuran antibiotics like nitrofurantoin?

A1: Resistance to nitrofurans is primarily driven by two main mechanisms:

  • Impaired Prodrug Activation: Nitrofurans are prodrugs that require activation by bacterial nitroreductase enzymes (NTRs) to form toxic, reactive intermediates that damage cellular macromolecules like DNA, RNA, and proteins.[1][2][3] The most significant resistance mechanism involves the loss-of-function mutations in the genes encoding these oxygen-insensitive nitroreductases, primarily nfsA and nfsB.[4][5] Inactivation of these enzymes prevents the conversion of the nitrofuran into its active, cytotoxic form.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport nitrofuran compounds out of the bacterial cell before they can be activated by nitroreductases.[6] Key efflux pumps implicated in nitrofuran resistance include AcrAB-TolC and OqxAB.[4][7] This mechanism is often regulated by mutations in repressor genes such as ramR or oqxR, which lead to the upregulation of the pump components.[4][8]

A less common, third mechanism involves mutations in genes responsible for the biosynthesis of flavin mononucleotide (FMN), such as ribE. FMN is an essential cofactor for the NfsA and NfsB nitroreductases, and its deficiency can lead to reduced enzyme activity and consequently, resistance.[4][5]

Q2: My bacterial strain is exhibiting increased resistance to nitrofurantoin. How can I experimentally determine the underlying cause?

A2: A systematic approach is recommended to diagnose the resistance mechanism. This involves differentiating between impaired drug activation and active drug efflux.

  • Step 1: Assess Efflux Pump Involvement. Perform a minimum inhibitory concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). A significant (typically ≥4-fold) reduction in the MIC value in the presence of the inhibitor strongly suggests that efflux pumps are contributing to the observed resistance.[7][9]

  • Step 2: Analyze Nitroreductase Function. If efflux is ruled out or only partially explains the resistance, the next step is to assess nitroreductase activity. This can be done directly via an enzymatic assay using cell lysates or indirectly by sequencing the nfsA and nfsB genes to identify potential loss-of-function mutations.[4][10]

  • Step 3: Quantify Gene Expression. Use quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of nfsA, nfsB, and relevant efflux pump genes (acrB, oqxB). Overexpression of pump genes or downregulation/absence of nitroreductase gene expression can pinpoint the mechanism.[7]

Below is a diagnostic workflow to guide your investigation.

G start Start: Resistant Phenotype (High MIC) epi_assay Perform MIC Assay with Efflux Pump Inhibitor (EPI) start->epi_assay mic_drop ≥4-fold MIC Drop? epi_assay->mic_drop efflux_involved Conclusion: Efflux is a Major Mechanism mic_drop->efflux_involved  Yes ntr_assay Perform Nitroreductase (NTR) Activity Assay mic_drop->ntr_assay No / Minor Drop qprc_pumps Confirm with qRT-PCR: Measure acrB, oqxB expression efflux_involved->qprc_pumps ntr_activity NTR Activity Reduced? ntr_assay->ntr_activity ntr_involved Conclusion: Impaired Prodrug Activation ntr_activity->ntr_involved  Yes complex_mech Conclusion: Complex or Novel Mechanism ntr_activity->complex_mech No sequence_genes Confirm with Sequencing: Check for mutations in nfsA/nfsB ntr_involved->sequence_genes

Caption: A troubleshooting workflow for diagnosing nitrofuran resistance. (Max-width: 760px)

Q3: What is the typical magnitude of resistance conferred by mutations in the nfsA and nfsB nitroreductase genes?

A3: Resistance to nitrofurans via nitroreductase inactivation is a stepwise process.[11] A single mutation in the nfsA gene typically results in a low- to intermediate-level increase in resistance.[2][12] Achieving high-level, clinically significant resistance usually requires sequential, independent mutations in both the nfsA and nfsB genes.[13][14] The inactivation of nfsA is generally considered the first step, as it provides a greater initial fitness benefit under antibiotic pressure.[13][15]

Q4: Are there strategies to overcome or reverse nitrofuran resistance for experimental or therapeutic purposes?

A4: Yes, several strategies can be employed:

  • Genetic Complementation: For research purposes, resistance caused by nfsA or nfsB mutations can be reversed by introducing a plasmid carrying the functional, wild-type version of the inactivated gene. This restores the bacterium's ability to activate the nitrofuran prodrug.[4]

  • Efflux Pump Inhibition: If resistance is mediated by efflux pumps, the co-administration of an Efflux Pump Inhibitor (EPI) can restore susceptibility.[16] EPIs like Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) block the pump, leading to intracellular accumulation of the antibiotic.[9][17]

  • Synergistic Combination Therapy: Combining nitrofurans with other classes of antibiotics can create synergistic effects that overcome resistance.[18][19] This approach can be effective even when the bacteria show resistance to the individual drugs.

  • Collateral Sensitivity: Some mutations that confer resistance to one antibiotic can, in turn, make the bacteria hypersusceptible to another—a phenomenon known as collateral sensitivity. For example, mutants resistant to drugs like tigecycline or mecillinam have been shown to exhibit increased sensitivity to nitrofurantoin, often due to the overexpression of nitroreductases.[14] This suggests that cycling between different classes of antibiotics could be a viable strategy to combat resistance.

Troubleshooting Guides

Problem: Unexpectedly high Minimum Inhibitory Concentration (MIC) for a nitrofuran compound in our bacterial strain.
  • Possible Cause 1: Inactivation of Nitroreductase Enzymes

    • Verification:

      • Sequence the nfsA and nfsB genes from your resistant isolate and compare them to a susceptible, wild-type reference strain. Look for frameshift mutations, nonsense codons, large deletions, or insertions of mobile elements (e.g., IS1, IS30, IS186), which are known to cause inactivation.[4][15]

      • Perform a direct nitroreductase activity assay on cell lysates (see Protocol 3). A significant decrease in activity compared to the wild-type strain confirms this mechanism.

    • Solution/Next Step:

      • For experimental continuity, consider complementing the mutant with a plasmid expressing the wild-type nfsA or nfsB to restore sensitivity and confirm that the mutation was the cause of resistance.[4]

  • Possible Cause 2: Overexpression of Efflux Pumps

    • Verification:

      • Perform an MIC assay in the presence of an efflux pump inhibitor (see Protocol 2). A four-fold or greater decrease in the MIC is a strong indicator of efflux-mediated resistance.[9]

      • Use qRT-PCR to compare the expression levels of major efflux pump genes (e.g., acrB, oqxB in Enterobacterales) between your resistant strain and a susceptible control.[7]

    • Solution/Next Step:

      • If efflux is confirmed, you can use EPIs in your assays to study the intrinsic activity of your compound. This approach creates a biological system where the compound's action is not masked by active efflux.

  • Possible Cause 3: Experimental Artifact or Contamination

    • Verification:

      • Streak the culture on an agar plate to check for purity and colony morphology.

      • Prepare a fresh stock of the nitrofuran compound and verify its concentration.

      • Repeat the MIC determination carefully, including a known susceptible and a known resistant control strain in the same experiment.

    • Solution/Next Step:

      • If contamination is found, re-isolate a pure colony. If the antibiotic stock was the issue, re-run the experiment with a fresh, validated stock.

Data Presentation

Table 1: Representative Nitrofurantoin MIC Values in E. coli Based on Genotype

Genotype DescriptionnfsA StatusnfsB StatusTypical Nitrofurantoin MIC (mg/L)Resistance LevelReference(s)
Wild-Type (Susceptible)FunctionalFunctional≤ 16Susceptible[11]
Single MutantInactiveFunctional32 - 64Intermediate[2][11]
Double MutantInactiveInactive≥ 128High / Clinical[4][14]

Table 2: Common Efflux Pump Inhibitors (EPIs) for Laboratory Use

InhibitorAbbreviationTarget Pump FamilyPrimary OrganismsNoteReference(s)
Phenylalanine-Arginine β-NaphthylamidePAβNRNDGram-Negative (e.g., P. aeruginosa, E. coli)Broad-spectrum RND inhibitor, acts as a competitive substrate.[17]
Carbonyl cyanide m-chlorophenyl hydrazoneCCCPMultipleBroad SpectrumA protonophore that disrupts the proton motive force required by RND, MFS, and MATE pumps.[9]
N-Methyl-1-phenyl-quinoliniumNMPRNDE. coliPotentiates activity of multiple antibiotics against AcrAB-TolC overexpressing strains.[16][17]
Verapamil-ABC / MFSE. faecium, S. aureusPrimarily studied in eukaryotes and Gram-positives; can inhibit some bacterial pumps.[9]

Signaling Pathways and Resistance Mechanisms

G cluster_cell Bacterial Cell cluster_activation Normal Activation Pathway Nitrofuran_in Nitrofuran (Prodrug) NTRs Nitroreductases (NfsA, NfsB) + FMN Cofactor Nitrofuran_in->NTRs Reduction Intermediates Reactive Intermediates (e.g., hydroxylamine) NTRs->Intermediates Damage Damage to DNA, Ribosomes, & Proteins Intermediates->Damage CellDeath Cell Death Damage->CellDeath Nitrofuran_out Nitrofuran (Extracellular) Nitrofuran_out->Nitrofuran_in Uptake

Caption: The activation pathway of nitrofuran prodrugs in susceptible bacteria. (Max-width: 760px)

G cluster_cell Resistant Bacterial Cell cluster_mech1 Mechanism 1: Impaired Activation cluster_mech2 Mechanism 2: Efflux Nitrofuran_in Nitrofuran (Prodrug) NTRs_mut Mutated/Absent Nitroreductases (nfsA-, nfsB-) Nitrofuran_in->NTRs_mut Efflux Overexpressed Efflux Pump (e.g., OqxAB) Nitrofuran_in->Efflux Expulsion No_activation No Activation NTRs_mut->No_activation Survival Bacterial Survival & Proliferation No_activation->Survival Nitrofuran_out Nitrofuran (Extracellular) Efflux->Nitrofuran_out Efflux->Survival Nitrofuran_out->Nitrofuran_in Uptake

Caption: The primary mechanisms of bacterial resistance to nitrofuran compounds. (Max-width: 760px)

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture grown to mid-log phase (OD₆₀₀ ≈ 0.5)

  • Nitrofuran compound stock solution

  • Sterile multichannel pipette and reservoirs

Methodology:

  • Prepare Inoculum: Dilute the mid-log phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the nitrofuran compound in CAMHB directly in the 96-well plate. Start with the highest desired concentration in the first column and serially dilute across the plate, leaving the last column as a growth control (no antibiotic).

  • Inoculate Plate: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no antibiotic).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Protocol 2: Assessing Efflux Pump Activity using an Inhibitor

This assay determines if efflux pumps contribute to resistance by measuring the change in MIC when a pump inhibitor is present.

Materials:

  • All materials from Protocol 1

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., CCCP or PAβN)

Methodology:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to ensure the concentration used in the main experiment is not inhibitory to bacterial growth.

  • Set up Parallel Assays: Prepare two identical 96-well plates for MIC determination as described in Protocol 1.

  • Add EPI: To the first plate, add the nitrofuran serial dilutions as normal. To the second plate, add the same nitrofuran dilutions but also add the sub-inhibitory concentration of the EPI to every well.

  • Inoculate and Incubate: Inoculate both plates with the same bacterial inoculum and incubate as described previously.

  • Analyze Results: Compare the MIC value from the plate without the EPI to the MIC value from the plate with the EPI. A reduction of four-fold or more in the MIC in the presence of the EPI indicates that efflux is a significant mechanism of resistance.[9]

Protocol 3: Measuring Nitroreductase Activity (Spectrophotometric Assay)

This assay measures the activity of nitroreductase enzymes in a bacterial cell lysate by monitoring the reduction of a substrate. This protocol is adapted from assays using menadione and cytochrome C.[10]

Materials:

  • Cell lysate from resistant and susceptible bacterial strains

  • Bradford assay reagents for protein quantification

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Menadione solution (500 µM)

  • Horse heart cytochrome C (70 µM)

  • NADH or NADPH solution (500 µM)

  • Spectrophotometer capable of reading at 550 nm

Methodology:

  • Prepare Cell Lysate: Grow bacterial cultures to mid-log phase, harvest by centrifugation, and resuspend in reaction buffer. Lyse the cells using sonication or a chemical lysis reagent on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Quantify Protein: Determine the total protein concentration of each lysate using a Bradford assay to normalize the activity later.

  • Prepare Reaction Mix: In a cuvette or 96-well plate, prepare a reaction mix containing reaction buffer, menadione, and cytochrome C.

  • Initiate Reaction: Add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to the reaction mix. Initiate the reaction by adding NADH or NADPH.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome C. The rate of change in absorbance is proportional to the nitroreductase activity.

  • Calculate Activity: Compare the rate of reaction for the resistant strain to that of the susceptible (wild-type) strain. A significantly lower rate in the resistant strain indicates reduced nitroreductase function.

References

Technical Support Center: Enhancing the Bioavailability of Aryl Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of aryl sulfonamide bioavailability.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of the Aryl Sulfonamide Compound

Question: My aryl sulfonamide compound exhibits extremely low aqueous solubility, leading to poor dissolution and anticipated low oral bioavailability. What initial steps should I take?

Answer:

Poor aqueous solubility is a common challenge with aryl sulfonamide compounds due to their often crystalline and lipophilic nature. A systematic approach to improving solubility is crucial.

Initial Troubleshooting Steps:

  • Physicochemical Characterization:

    • Determine the pKa of your compound. The ionization state of the sulfonamide group can significantly influence solubility.

    • Measure the LogP/LogD: This will quantify the lipophilicity of your compound and help in the selection of appropriate formulation strategies.

    • Assess Crystalline vs. Amorphous Form: Amorphous forms are generally more soluble than their crystalline counterparts. Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the solid state of your compound.

  • Solubility Assessment in Different Media:

    • Measure the solubility in physiologically relevant media, including simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0). This will provide insights into how the compound might behave in the gastrointestinal (GI) tract.

  • Formulation Screening:

    • Based on the physicochemical properties, consider initial formulation approaches such as the use of co-solvents, surfactants, or cyclodextrins to assess potential solubility enhancement.

Issue 2: Inconsistent or Low Permeability in Caco-2 Assays

Question: I am observing high variability and/or low apparent permeability (Papp) values for my aryl sulfonamide compound in Caco-2 permeability assays, despite good solubility in the assay buffer. What could be the issue?

Answer:

Low or variable Caco-2 permeability can be attributed to several factors, including experimental variability and inherent properties of the compound.

Troubleshooting Caco-2 Assay Issues:

  • Monolayer Integrity:

    • Verify TEER Values: Ensure that the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range for your laboratory (typically >250 Ω·cm²) before and after the experiment. Low TEER values indicate poor monolayer integrity, which can lead to artificially high permeability.

    • Lucifer Yellow Co-administration: Include Lucifer Yellow, a fluorescent marker with low permeability, in your assay. High transport of Lucifer Yellow (>1-2%) indicates compromised monolayer integrity.

  • Compound-Related Issues:

    • Efflux Transporter Substrate: Aryl sulfonamides can be substrates for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which pump the compound back into the apical (donor) side, resulting in a low apparent permeability in the absorptive (A-to-B) direction. To investigate this:

      • Perform a bi-directional transport study (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

      • Co-administer known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-to-B permeability increases.

    • Metabolism by Caco-2 Cells: Although Caco-2 cells have limited metabolic capacity, some metabolism can occur. Analyze the receiver compartment for the presence of metabolites.

    • Poor Compound Stability: Assess the stability of your compound in the assay buffer over the duration of the experiment.

  • Assay Conditions:

    • Protein Binding: If the assay medium contains serum, your compound might bind to proteins, reducing the free fraction available for transport. Determine the extent of protein binding.

    • Stir Rate: Inadequate stirring of the donor or receiver compartments can lead to the formation of an unstirred water layer, which can be a barrier to permeability for lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the oral bioavailability of aryl sulfonamide compounds?

A1: The most common and effective strategies include:

  • Solid Amorphous Dispersions: Dispersing the aryl sulfonamide in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can enhance its solubilization in the GI tract and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Prodrug Approach: Modifying the chemical structure of the aryl sulfonamide to create a more soluble or permeable prodrug that converts to the active parent drug in vivo.

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspensions) increases the surface area for dissolution. Encapsulating the drug in nanoparticles can also improve stability and absorption.

  • Salt Formation: If the aryl sulfonamide has an ionizable center, forming a salt can improve its solubility and dissolution rate.

Q2: How do I choose the most appropriate bioavailability enhancement strategy for my specific aryl sulfonamide?

A2: The choice of strategy depends on the specific physicochemical properties of your compound and the nature of the bioavailability barrier. A logical workflow can guide this decision.

Q3: Can a prodrug approach be applied to the sulfonamide group itself?

A3: Yes, the sulfonamide group can be modified to create a prodrug. For example, N-acylation of the sulfonamide can be used to attach solubilizing groups. These prodrugs are designed to be cleaved in vivo to release the active parent compound.

Q4: What are the key pharmacokinetic parameters to assess when evaluating the in vivo performance of a new formulation?

A4: The key parameters obtained from a pharmacokinetic study are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Celecoxib (Aryl Sulfonamide)

Formulation StrategyDrug LoadingCmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Unprocessed Celecoxib -1.1414.42100[1]
Solid Dispersion Nanoparticles (PVP-TPGS) 20%6.5066.33460[1]
Nanoformulation (Dry Co-milling) ---145.2[2]

Table 2: Representative Pharmacokinetic Data for an Aryl Sulfonamide Prodrug

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Parent Aryl Sulfonamide 10150 ± 354.0980 ± 210
Phosphate Prodrug 10 (equimolar)450 ± 701.52950 ± 450

(Note: Data in Table 2 is representative and intended for illustrative purposes.)

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of an aryl sulfonamide compound and assess its potential for active transport.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Lucifer Yellow stock solution.

  • Positive and negative control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • Efflux transporter inhibitors (e.g., Verapamil for P-gp).

  • LC-MS/MS for analysis.

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Only use monolayers with TEER values > 250 Ω·cm².

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS (37°C).

    • Apical to Basolateral (A-B) Transport:

      • Add HBSS containing the test compound (final concentration e.g., 10 µM, final DMSO concentration < 0.5%) and Lucifer Yellow to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport (for efflux assessment):

      • Add HBSS to the apical (receiver) chamber.

      • Add HBSS containing the test compound and Lucifer Yellow to the basolateral (donor) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity post-experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of an aryl sulfonamide formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • Test formulation (e.g., solid dispersion in an aqueous vehicle).

  • Vehicle control.

  • Oral gavage needles.

  • Blood collection tubes (e.g., with K2EDTA).

  • Centrifuge.

  • LC-MS/MS for bioanalysis.

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least 3 days before the study.

    • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide rats into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer the aryl sulfonamide (dissolved in a suitable vehicle, e.g., saline with a co-solvent) as a bolus injection via the tail vein at a dose of, for example, 2 mg/kg.

    • PO Group: Administer the test formulation by oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:

      • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Immediately place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the aryl sulfonamide in rat plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC, and half-life (t½).

    • Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

Bioavailability_Enhancement_Strategy_Selection start Start: Poorly Soluble Aryl Sulfonamide physchem Physicochemical Characterization (pKa, LogP, Solid Form) start->physchem bcs_class Biopharmaceutics Classification System (BCS) Assessment physchem->bcs_class class_ii BCS Class II (Low Solubility, High Permeability) bcs_class->class_ii Identify Class class_iv BCS Class IV (Low Solubility, Low Permeability) bcs_class->class_iv Identify Class dissolution_limited Dissolution Rate is the Limiting Factor class_ii->dissolution_limited permeability_limited Permeability is also a Limiting Factor class_iv->permeability_limited strategy_dissolution Strategies: - Solid Dispersions - Particle Size Reduction - Salt Formation dissolution_limited->strategy_dissolution Select Strategy strategy_permeability Strategies: - Lipid-Based Formulations - Prodrugs - Nanoparticles (Permeation Enhancing) permeability_limited->strategy_permeability Select Strategy formulation_dev Formulation Development and In Vitro Screening strategy_dissolution->formulation_dev strategy_permeability->formulation_dev in_vivo_pk In Vivo Pharmacokinetic Studies formulation_dev->in_vivo_pk end Optimized Formulation in_vivo_pk->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Preclinical_Bioavailability_Workflow start Compound Synthesis in_silico In Silico Prediction (Solubility, Permeability) start->in_silico in_vitro_sol In Vitro Solubility (Aqueous & Biorelevant Media) in_silico->in_vitro_sol in_vitro_perm In Vitro Permeability (e.g., Caco-2 Assay) in_vitro_sol->in_vitro_perm formulation Prototype Formulation Development in_vitro_perm->formulation in_vivo_pk In Vivo PK Study (e.g., Rat Model) formulation->in_vivo_pk data_analysis Data Analysis & Bioavailability Calculation in_vivo_pk->data_analysis decision Go/No-Go Decision Lead Optimization data_analysis->decision

Caption: Workflow for preclinical oral bioavailability assessment.

References

Technical Support Center: High-Throughput Screening of Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with high-throughput screening (HTS) of carboxamide libraries.

Troubleshooting Guides

This section provides detailed answers to specific problems that may be encountered during the screening of carboxamide libraries.

Issue 1: High rate of non-specific hits or false positives.

Q: My HTS campaign with a carboxamide library is yielding a high number of hits that are not reproducible in follow-up assays. What are the likely causes and how can I troubleshoot this?

A: A high rate of non-specific hits is a common challenge in HTS and can often be attributed to several factors, particularly compound aggregation and the presence of Pan-Assay Interference Compounds (PAINS). Carboxamides, depending on their overall physicochemical properties, can be susceptible to these issues.

Troubleshooting Steps:

  • Identify Compound Aggregation: At micromolar concentrations used in HTS, some organic molecules can self-associate to form colloidal aggregates that non-specifically inhibit enzymes.[1][2] This is a major source of false positives in HTS campaigns.[2]

    • Detergent-Based Counter-Screen: A primary method to identify aggregation-based inhibition is to re-assay the hits in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[3] Inhibition that is significantly reduced or eliminated in the presence of the detergent is likely due to aggregation.[3]

    • Enzyme Concentration Titration: The IC50 value of an aggregator is often dependent on the enzyme concentration. An increase in IC50 with increasing enzyme concentration is a hallmark of aggregation-based inhibition.

    • Biophysical Methods: Techniques like Dynamic Light Scattering (DLS) can directly detect the presence of aggregates in solution.

  • Filter for Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures that tend to interfere with assay readouts through various mechanisms, leading to false positive results.[4][5] While not all compounds containing PAINS substructures are problematic, they warrant careful investigation.

    • Computational Filtering: Use computational filters to identify potential PAINS within your hit list based on known problematic substructures. Several open-source and commercial tools are available for this purpose.

    • Cross-Reference with Public Databases: Check public databases like PubChem to see if your hits are active across a wide range of unrelated assays, which is characteristic of promiscuous compounds.

  • Assess Compound Purity and Integrity: Impurities in the screening samples can also lead to false positives. Re-testing of freshly prepared or purified samples is a crucial validation step.

Issue 2: Poor solubility of hit compounds.

Q: Many of my initial hits from a carboxamide library screen are showing poor solubility in aqueous buffers, which is affecting the reliability of my dose-response curves. How can I address this?

A: Poor aqueous solubility is a frequent issue in drug discovery and can lead to inaccurate potency measurements and aggregation artifacts. The carboxamide functional group can participate in hydrogen bonding, but the overall solubility is highly dependent on the rest of the molecular structure.

Troubleshooting and Mitigation Strategies:

  • Early Assessment of Solubility: It is crucial to assess the solubility of hits early in the validation process. High-throughput methods for solubility assessment include:

    • Nephelometry and Turbidimetry: These methods measure light scattering caused by insoluble particles in a solution and can be used for rapid, qualitative assessment of solubility in a high-throughput format.

    • UV-Vis Spectroscopy: The concentration of a soluble compound can be determined by its UV absorbance. This can be adapted to a plate-based format for solubility measurement.

    • High-Performance Liquid Chromatography (HPLC): HPLC-based methods can provide more quantitative solubility data.

  • Modify Assay Buffer Conditions:

    • Inclusion of Co-solvents: The addition of a small percentage of an organic co-solvent like DMSO can improve compound solubility. However, the concentration should be carefully optimized as it can also affect enzyme activity and promote aggregation in some cases.

    • Adjusting pH: For ionizable carboxamide derivatives, adjusting the pH of the assay buffer can significantly impact solubility.

  • Structure-Activity Relationship (SAR) Guided Optimization: If a hit series is promising, medicinal chemistry efforts can be directed towards modifying the scaffold to improve solubility while maintaining or improving potency.

Frequently Asked Questions (FAQs)

Q1: What are PAINS, and are carboxamides commonly flagged as such?

A1: Pan-Assay Interference Compounds (PAINS) are chemical motifs that are known to cause false positives in HTS assays through a variety of mechanisms, including chemical reactivity, redox cycling, and fluorescence interference.[4][5] While the carboxamide group itself is not typically considered a PAIN, certain carboxamide-containing scaffolds, such as those with highly reactive functionalities or specific substitution patterns, might be flagged by PAINS filters. For example, some phenol-sulfonamides are recognized as PAINS.[5] It is always recommended to run computational PAINS filters on your hit list and follow up with appropriate experimental validation.

Q2: How can I distinguish between a true hit and an aggregator?

A2: The most reliable way to differentiate between a true inhibitor and an aggregator is through a combination of counter-screens. A true inhibitor's activity should be largely unaffected by the presence of a mild detergent like Triton X-100, and its IC50 should not be highly dependent on the enzyme concentration. In contrast, an aggregator's inhibitory effect is typically attenuated by detergents and its IC50 will increase with higher enzyme concentrations. Biophysical methods like DLS can provide direct evidence of aggregation.

Q3: What are common off-target effects for carboxamide-based kinase inhibitors?

A3: Many kinase inhibitors contain a carboxamide moiety as it can form key hydrogen bonds in the ATP binding site. However, this can also lead to off-target effects due to the conserved nature of this binding site across the kinome. The specific off-target profile is highly dependent on the overall structure of the inhibitor. Common off-target kinases often include those with similar ATP-binding pocket geometries. It is crucial to perform selectivity profiling of any promising carboxamide-based kinase inhibitor hits against a panel of representative kinases to assess their specificity.

Q4: My assay uses a fluorescent readout. How can I rule out interference from my carboxamide hits?

A4: Compounds that are inherently fluorescent or that quench the fluorescence of the assay's reporter molecule can lead to false positives or false negatives.[3] To check for fluorescence interference, you should measure the fluorescence of your hit compounds in the assay buffer without the enzyme or substrate. Any compound that exhibits significant fluorescence at the assay's excitation and emission wavelengths should be flagged as a potential interferent.

Quantitative Data Summary

The following tables summarize typical quantitative data encountered during HTS hit validation. Note that these are general figures, and the actual percentages can vary significantly depending on the library, target, and assay format.

Table 1: Typical Hit Rates and False Positive Proportions in HTS Campaigns

ParameterTypical ValueReference
Initial Hit Rate0.5% - 5%[3]
Percentage of Hits Attributed to AggregationCan be up to 95% of initial hits[2]
Percentage of PAINS in Screening Libraries5% - 12%[6]

Table 2: Key Parameters for Aggregation Counter-Screens

MethodKey ParameterTypical Value for AggregatorsReference
Detergent Counter-ScreenFold-shift in IC50 (+/- 0.01% Triton X-100)> 5-fold increase[3]
Enzyme Concentration TitrationSlope of IC50 vs. [Enzyme]Positive linear correlation
Dynamic Light Scattering (DLS)Particle Size> 100 nm[1]

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation

Objective: To determine if the inhibitory activity of a hit compound is dependent on the formation of aggregates.

Materials:

  • Hit compounds

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Enzyme and substrate for the primary assay

  • Microplates

Procedure:

  • Prepare two sets of serial dilutions of the hit compounds in assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.

  • Add the enzyme to all wells and incubate for a pre-determined time.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction progress using the same detection method as the primary HTS assay.

  • Calculate the IC50 values for each compound in the presence and absence of Triton X-100.

  • Interpretation: A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound is an aggregator.[3]

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

Objective: To rapidly assess the aqueous solubility of hit compounds.

Materials:

  • Hit compounds (as DMSO stocks)

  • Aqueous buffer (e.g., PBS)

  • Nephelometer plate reader

  • Clear bottom microplates

Procedure:

  • Prepare serial dilutions of the compound DMSO stocks.

  • Add a small volume of the DMSO stock dilutions to the wells of the microplate.

  • Rapidly add the aqueous buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering (nephelometry signal) at a specific wavelength (e.g., 620 nm).

  • Interpretation: A sharp increase in the nephelometry signal above a certain concentration indicates that the compound has precipitated out of solution, and this concentration can be reported as its kinetic solubility.

Visualizations

HTS_Hit_Triage_Workflow Primary_Screen Primary HTS (Carboxamide Library) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Aggregation_Assay Aggregation Assay (e.g., DLS, Detergent) Hit_Confirmation->Aggregation_Assay Confirmed Hits Discard_1 Discard Hit_Confirmation->Discard_1 Not Confirmed Solubility_Assay Solubility Assay (Nephelometry) Aggregation_Assay->Solubility_Assay Non-aggregators Discard_2 Discard Aggregation_Assay->Discard_2 Aggregators PAINS_Filter Computational PAINS Filter Solubility_Assay->PAINS_Filter Soluble Discard_3 Discard Solubility_Assay->Discard_3 Insoluble Secondary_Assays Orthogonal & Secondary Assays (e.g., Cell-based) PAINS_Filter->Secondary_Assays Passes Filter Discard_4 Discard PAINS_Filter->Discard_4 Fails Filter Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Secondary_Assays->Selectivity_Profiling Active in Orthogonal Assays Discard_5 Discard Secondary_Assays->Discard_5 Inactive Validated_Hits Validated Hits for Lead Op Selectivity_Profiling->Validated_Hits Selective Hits

Caption: A typical workflow for HTS hit triage and validation.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) Compound_Monomer Carboxamide Monomers Aggregate Colloidal Aggregate Compound_Monomer->Aggregate > CAC Inhibited_Enzyme Enzyme (Inhibited on Aggregate Surface) Aggregate->Inhibited_Enzyme Enzyme Enzyme (Active) Enzyme->Inhibited_Enzyme Non-specific Binding Compound_Micelle Compound in Micelles Enzyme_Active Enzyme (Remains Active)

Caption: Mechanism of aggregation-based inhibition and its reversal by detergent.

References

Technical Support Center: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound T-96)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (referred to herein as Compound T-96) in cell-based assays. Due to the potential for assay artifacts with any small molecule, this guide offers strategies to identify and mitigate common sources of interference.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for Compound T-96 is unusually steep and shows a narrow active range. What could be the cause?

A1: Unusually steep dose-response curves can be a hallmark of compound aggregation.[1] At a certain concentration, known as the critical aggregation concentration (CAC), the compound may form colloidal particles that can non-specifically inhibit enzymes or disrupt cell membranes, leading to a sharp drop in signal.[2] It is crucial to determine if Compound T-96 is forming aggregates under your specific assay conditions.

Q2: I am observing significant inhibition in my luciferase-based reporter assay. Is Compound T-96 a known luciferase inhibitor?

A2: While there is no specific data on Compound T-96, many small molecules are known to directly inhibit luciferase enzymes, leading to false-positive results in reporter gene assays.[3][4][5] The 5-nitrofuran moiety, in particular, can be a source of reactivity or interference. It is recommended to perform a counter-screen using purified luciferase enzyme to rule out direct inhibition.

Q3: My results with Compound T-96 are inconsistent between experiments. What are the potential reasons for this variability?

A3: Assay variability can stem from several factors related to the compound's physicochemical properties. These include:

  • Poor Solubility: If the compound is not fully dissolved, its effective concentration will vary.

  • Aggregation: The formation of aggregates can be sensitive to minor changes in buffer composition, pH, or temperature.[6]

  • Instability: The compound may degrade over time in your assay medium. The N-chloropiperidine moiety could potentially be reactive.[7]

Q4: Can Compound T-96 interfere with fluorescence-based assays?

A4: Yes, it is possible. The 5-nitrofuran ring system is a potential chromophore and could possess intrinsic fluorescence or act as a quencher. This can lead to false-positive or false-negative results. It is essential to test for compound auto-fluorescence at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Problem 1: Suspected Compound Aggregation

This guide provides a workflow to investigate and mitigate compound aggregation.

G cluster_0 Troubleshooting Compound Aggregation A Observe Steep Dose-Response Curve or Poor Reproducibility B Perform Aggregation Counter-Screen (e.g., AmpC β-lactamase assay) A->B C Include Non-ionic Detergent (e.g., 0.01% Triton X-100) in Assay Buffer B->C D Analyze by Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) B->D Biophysical Confirmation G Re-test in Presence of Detergent C->G E Result: Aggregation Confirmed D->E Particles Detected F Result: Aggregation Not Detected D->F No Particles Detected H Activity Diminished or Abolished? G->H I YES: Likely an Aggregation Artifact H->I Yes J NO: Activity is likely real. Proceed with caution. H->J No K Consider Structure-Activity Relationship (SAR) Analysis I->K

Caption: Workflow for identifying aggregation-based artifacts.

This table illustrates how the inclusion of a non-ionic detergent can help identify aggregation-driven inhibition. A significant increase in the IC50 value in the presence of a detergent suggests that the observed activity may be an artifact of aggregation.

Assay ConditionApparent IC50 of Compound T-96 (µM)
Standard Buffer1.2
Standard Buffer + 0.01% Triton X-100> 50

Note: This is exemplar data. Actual results will vary.

Problem 2: Potential Interference with Luminescence-Based Assays

Use this guide to determine if Compound T-96 is directly inhibiting your luciferase enzyme.

G cluster_1 Troubleshooting Luciferase Assay Interference A Observe Activity in Luciferase Reporter Assay B Perform Luciferase Counter-Screen (Biochemical Assay with Purified Enzyme) A->B F Consider an Orthogonal Assay (e.g., β-galactosidase or SEAP reporter) A->F Alternative Strategy C Test Compound T-96 against Luciferase Enzyme Directly B->C D Result: Inhibition Observed C->D Yes E Result: No Inhibition Observed C->E No G Activity is an Artifact of Luciferase Inhibition D->G H Activity is Likely On-Target. Confirm with Orthogonal Assay. E->H

Caption: Workflow for identifying luciferase inhibition.

This table shows example data from a primary cell-based assay and a follow-up biochemical counter-screen.

Assay TypeTargetApparent IC50 of Compound T-96 (µM)
Cell-Based Reporter AssayPathway X2.5
Biochemical Counter-ScreenPurified Firefly Luciferase3.1

Note: Similar IC50 values suggest the observed activity in the primary assay is likely due to direct luciferase inhibition. This is exemplar data.

Problem 3: Potential Fluorescence Interference

This workflow helps to identify if Compound T-96's intrinsic optical properties are interfering with your assay readout.

G cluster_2 Troubleshooting Fluorescence Interference A Observe Unexpected Signal in Fluorescence Assay B Scan for Compound Auto-fluorescence A->B C Measure Emission of Compound T-96 at Assay Wavelengths (without cells/reagents) B->C D Result: Significant Fluorescence Detected C->D Yes E Result: No Significant Fluorescence C->E No G Signal is an Artifact. Consider a different detection method. D->G F Test for Quenching Effects E->F I Measure Signal of a Known Fluorophore in the Presence of Compound T-96 F->I H Interference is Unlikely. Investigate other causes. I->H No J Result: Signal is Reduced I->J Yes J->G

Caption: Workflow for identifying fluorescence artifacts.

This table presents hypothetical data from a spectral scan of Compound T-96. If the compound shows significant fluorescence at the assay's excitation and emission wavelengths, it can interfere with the results.

Wavelength (nm)Excitation of Assay FluorophoreEmission of Assay FluorophoreFluorescence of Compound T-96 (RFU)
485Yes15,000
525Yes8,500

Note: This is exemplar data. RFU = Relative Fluorescence Units. Significant RFU from the compound alone indicates interference.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To detect the formation of sub-micron aggregates of Compound T-96 in solution.

Methodology:

  • Prepare Compound T-96 at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in the same buffer used for the cell-based assay.

  • Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Filter all solutions through a 0.22 µm filter to remove dust and pre-existing particulates.

  • Transfer the solutions to a low-volume quartz cuvette.

  • Equilibrate the sample to the assay temperature in the DLS instrument.

  • Perform measurements to determine the size distribution of particles in the solution. The presence of particles in the range of 50-1000 nm is indicative of compound aggregation.[1]

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To determine if Compound T-96 directly inhibits firefly luciferase.

Methodology:

  • Prepare a dilution series of Compound T-96 in a suitable assay buffer (e.g., PBS with 0.1% BSA).

  • In a white, opaque 96-well plate, add purified recombinant firefly luciferase to each well.

  • Add the Compound T-96 dilutions to the wells and incubate for 15 minutes at room temperature.

  • Initiate the luminescent reaction by adding a luciferin-containing reagent with ATP.

  • Immediately measure the luminescence using a plate reader.

  • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[3]

Protocol 3: Compound Auto-fluorescence Measurement

Objective: To assess the intrinsic fluorescence of Compound T-96.

Methodology:

  • Prepare a dilution series of Compound T-96 in the assay buffer.

  • In a black, clear-bottom 96-well plate, add the compound dilutions.

  • Using a fluorescence plate reader, perform a spectral scan to determine the excitation and emission maxima of Compound T-96.

  • Alternatively, measure the fluorescence at the specific excitation and emission wavelengths used in your primary assay.

  • A significant signal above the buffer-only background indicates that the compound is auto-fluorescent and may interfere with the assay.[8]

References

Validation & Comparative

Comparative Analysis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide and Other Antibacterial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is not a well-documented agent in publicly available scientific literature. This guide, therefore, presents a comparative analysis based on the compound's structural motifs—a 5-nitrofuran carboxamide and a sulfonamide. These features suggest a likely antibacterial mechanism of action. Consequently, this document compares the therapeutic class of such a hypothetical agent with established antibacterial drugs from the nitrofuran and sulfonamide classes, namely Nitrofurantoin and the combination of Sulfamethoxazole/Trimethoprim.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. The hypothetical molecule, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, combines two well-established antibacterial pharmacophores: a 5-nitrofuran ring and a sulfonamide group. This suggests a potential dual-action or synergistic mechanism against bacterial pathogens. This guide provides a comparative overview of this theoretical compound's presumed class against two widely used antibacterial therapies: Nitrofurantoin, a nitrofuran derivative, and the combination of Sulfamethoxazole and Trimethoprim, which represents the sulfonamide class and a folate synthesis inhibitor.

Mechanism of Action

Hypothetical Dual-Action Mechanism

The structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide suggests a two-pronged attack on bacterial cells. The 5-nitrofuran moiety is a prodrug that, once activated by bacterial nitroreductases, generates reactive intermediates. These intermediates can non-specifically damage bacterial DNA, RNA, proteins, and other macromolecules, leading to cell death.[1][2][3][4] The sulfonamide component likely acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6][7] By blocking folate synthesis, the production of essential precursors for DNA, RNA, and proteins is halted.

Dual Action Mechanism cluster_0 Nitrofuran Action cluster_1 Sulfonamide Action Prodrug 5-Nitrofuran Prodrug Nitroreductase Bacterial Nitroreductases Prodrug->Nitroreductase Activation Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Macromolecule Damage Damage to DNA, RNA, Proteins Reactive Intermediates->Macromolecule Damage Cell Death 1 Bacterial Cell Death Macromolecule Damage->Cell Death 1 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic Acid Dihydropteroic Acid DHPS->Dihydropteroic Acid Folate Pathway Folate Synthesis Blocked DHPS->Folate Pathway Inhibition leads to Sulfonamide Sulfonamide Moiety Sulfonamide->DHPS Competitive Inhibition Dihydropteroic Acid->Folate Pathway Cell Death 2 Bacterial Cell Death Folate Pathway->Cell Death 2

Hypothetical dual mechanism of action.
Comparative Inhibitors: Mechanisms

Nitrofurantoin: This antibiotic's mechanism relies on its activation by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[1][2][3] These intermediates non-specifically attack a wide range of bacterial targets, including ribosomal proteins, thereby inhibiting protein synthesis, and also damage bacterial DNA, RNA, and cell wall components.[1][2] This multi-target action is believed to contribute to the low incidence of acquired bacterial resistance.[8]

Nitrofurantoin Mechanism Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Reduction Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins DNA_RNA DNA & RNA Reactive Intermediates->DNA_RNA Cell Wall Synthesis Cell Wall Synthesis Reactive Intermediates->Cell Wall Synthesis Inhibition Inhibition of Synthesis Ribosomal Proteins->Inhibition Damage Macromolecular Damage DNA_RNA->Damage Cell Wall Synthesis->Inhibition Cell Death Bacterial Cell Death Inhibition->Cell Death Damage->Cell Death

Mechanism of action of Nitrofurantoin.

Sulfamethoxazole/Trimethoprim (Co-trimoxazole): This combination therapy targets two sequential steps in the bacterial folate synthesis pathway, resulting in a synergistic bactericidal effect.[9][10] Sulfamethoxazole, a sulfonamide, is a structural analog of para-aminobenzoic acid (PABA) and competitively inhibits dihydropteroate synthase.[5][7] Trimethoprim then inhibits dihydrofolate reductase (DHFR), the next enzyme in the pathway, which converts dihydrofolic acid to tetrahydrofolic acid.[6][11]

Co-trimoxazole Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydrofolic Acid Dihydrofolic Acid DHPS->Dihydrofolic Acid Nucleic Acid Synthesis Nucleic Acid & Protein Synthesis DHPS->Nucleic Acid Synthesis Pathway Blocked Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits DHFR Dihydrofolate Reductase Dihydrofolic Acid->DHFR Tetrahydrofolic Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic Acid DHFR->Nucleic Acid Synthesis Pathway Blocked Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Tetrahydrofolic Acid->Nucleic Acid Synthesis Cell Death Bacterial Cell Death Nucleic Acid Synthesis->Cell Death

Mechanism of action of Sulfamethoxazole/Trimethoprim.

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of Nitrofurantoin and Sulfamethoxazole/Trimethoprim against common bacterial pathogens, expressed as Minimum Inhibitory Concentration (MIC) values. Data is compiled from various studies and susceptibility testing standards.

Table 1: In Vitro Activity of Nitrofurantoin

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (CLSI)
Escherichia coli1616≤ 32 µg/mL
Staphylococcus saprophyticus--≤ 32 µg/mL
Enterococcus faecalis64-≤ 32 µg/mL
Staphylococcus aureus--≤ 32 µg/mL
Klebsiella pneumoniae>128>128≥ 128 µg/mL (Resistant)
Proteus mirabilis--Resistant (Intrinsic)

Data sourced from clinical susceptibility testing standards and research articles.[12][13]

Table 2: In Vitro Activity of Sulfamethoxazole/Trimethoprim (19:1 ratio)

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (CLSI)
Escherichia coli≤ 0.5/9.5≤ 0.5/9.5≤ 2/38 µg/mL
Staphylococcus aureus (MSSA)≤ 0.5/9.51/19≤ 2/38 µg/mL
Staphylococcus aureus (MRSA)≤ 0.5/9.5>4/76≤ 2/38 µg/mL
Streptococcus pneumoniae0.5/9.52/38≤ 0.5/9.5 µg/mL
Haemophilus influenzae≤ 0.5/9.51/19≤ 0.5/9.5 µg/mL
Bacteroides fragilis group--≤ 16 µg/mL (combination)

Data sourced from clinical susceptibility testing standards and research articles.[14][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

2. Agar Dilution Method:

  • Preparation of Agar Plates: Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.

  • Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

  • Incubation and Reading: The plates are incubated as described above, and the MIC is the lowest concentration of the agent that inhibits visible growth.

3. Disk Diffusion (Kirby-Bauer) Method:

  • Inoculation: A standardized bacterial suspension is swabbed evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under standard conditions.

  • Measurement of Inhibition Zones: The diameter of the zone of no growth around each disk is measured. The size of the zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on standardized charts.[17]

MIC Determination Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate Microtiter Plate or Agar Plate Inoculum->Inoculate Serial Dilutions Serial Dilutions of Test Compound Serial Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Visual Inspection Visually Inspect for Growth Incubate->Visual Inspection Determine MIC Determine Lowest Concentration with No Growth (MIC) Visual Inspection->Determine MIC

General workflow for MIC determination.

Conclusion

The hypothetical compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide represents an intriguing concept in antibacterial drug design, potentially leveraging the distinct mechanisms of nitrofuran and sulfonamide classes. A dual-action inhibitor could offer a broader spectrum of activity and a higher barrier to resistance development. The comparative data presented for Nitrofurantoin and Sulfamethoxazole/Trimethoprim provide a benchmark for the potential efficacy and spectrum of such a novel compound. Further synthesis and in vitro and in vivo evaluation would be necessary to validate this hypothesis and determine the therapeutic potential of this and similar chemical scaffolds.

References

Validating 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as the Target for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the molecular target of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Emerging evidence strongly suggests that this compound, or a closely related analog known as SW033291, is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2), a key signaling molecule in inflammation, tissue regeneration, and cancer.

Executive Summary

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide has been identified as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This guide compares its activity with other known 15-PGDH inhibitors, providing experimental data and protocols to facilitate target validation and further research. The inhibition of 15-PGDH leads to an increase in local prostaglandin E2 (PGE2) levels, which has therapeutic implications for tissue regeneration and cancer treatment.

Comparative Analysis of 15-PGDH Inhibitors

The performance of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (referred to by its likely analogue, SW033291) is compared with other selective 15-PGDH inhibitors.

CompoundTargetIC50K_iCell-Based Potency (EC50)Notes
SW033291 15-PGDH 1.5 nM [1][2]0.1 nM [3]~75 nM (A549 cells) [1]High-affinity, non-competitive inhibitor with respect to PGE2.[1][3] Promotes tissue regeneration in various models.[4][5][6]
ML14815-PGDH56 nM[7]--A potent and selective inhibitor used as a positive control in screening assays.[8]
15-PGDH-IN-115-PGDH3 nM[7]--A potent and orally active inhibitor.[7]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the target and its validation, the following diagrams illustrate the 15-PGDH signaling pathway and a typical experimental workflow for inhibitor screening.

15-PGDH_Signaling_Pathway cluster_cytoplasm Cytoplasm EP_Receptors EP Receptors Cellular_Effects Cellular Effects (e.g., Proliferation, Inflammation) EP_Receptors->Cellular_Effects Activates COX COX-1/2 PGH2 PGH2 COX->PGH2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 PGE2->EP_Receptors Binds to 15_PGDH 15-PGDH PGE2->15_PGDH Degraded by 15_keto_PGE2 15-keto-PGE2 (Inactive) 15_PGDH->15_keto_PGE2 SW033291 SW033291 SW033291->15_PGDH Inhibits

Caption: 15-PGDH signaling pathway and the inhibitory action of SW033291.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Assay_Plate Assay Plate Preparation: - Add Buffer - Add NAD+ - Add Test Compound/Control Start->Assay_Plate Enzyme_Addition Add 15-PGDH Enzyme Assay_Plate->Enzyme_Addition Incubation Incubate at 25°C Enzyme_Addition->Incubation Reaction_Initiation Initiate Reaction with PGE2 Incubation->Reaction_Initiation Measurement Measure NADH Fluorescence (Ex/Em = 340/485 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis: Calculate IC50 values Measurement->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: Experimental workflow for a 15-PGDH inhibitor screening assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

15-PGDH Inhibition Assay (In Vitro)

This protocol is adapted from established methods for measuring 15-PGDH activity.[1]

Objective: To determine the in vitro potency (IC50) of test compounds against human 15-PGDH.

Materials:

  • Recombinant human 15-PGDH enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

  • NAD+ solution

  • Prostaglandin E2 (PGE2) solution

  • Test compound (e.g., SW033291) and controls (e.g., ML148)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the reaction buffer.

  • In a 384-well plate, add the following to each well:

    • Reaction buffer

    • 150 µM NAD+

    • Varying concentrations of the test compound or control.

  • Add 10 nM of 15-PGDH enzyme to each well.

  • Incubate the plate for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding 25 µM PGE2 to each well.

  • Immediately measure the increase in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3-5 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

Objective: To verify the direct binding of the test compound to 15-PGDH in intact cells.

Materials:

  • A549 cells (or other cells expressing 15-PGDH)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test compound

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-15-PGDH antibody

Procedure:

  • Culture A549 cells to 80-90% confluency.

  • Treat the cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-15-PGDH antibody.

  • Quantify the band intensities to determine the melting curve of 15-PGDH in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Conclusion

The available evidence strongly supports the validation of 15-hydroxyprostaglandin dehydrogenase as the primary molecular target of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers to independently verify these findings and to explore the therapeutic potential of inhibiting this important enzyme. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted.

References

Comparative Analysis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, a compound of interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visualizing the underlying biological pathways, this document aims to facilitate further research and development in this area. The core structure combines a 5-nitrofuran-2-carboxamide moiety, known for its antimicrobial properties, with a sulfonamide group, a well-established pharmacophore. The analogs discussed herein explore modifications of these key structural features to evaluate their impact on biological activity.

Quantitative Comparison of Biological Activity

The biological activity of structural analogs is a critical determinant of their therapeutic potential. The following table summarizes the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of a series of 5-nitrofuran-2-carbohydrazide analogs, which share the 5-nitrofuran core with the target compound but differ in the amide and sulfonamide portions.

Compound IDStructureMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. M. tuberculosis
Target Scaffold N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamideData not availableData not availableData not available
Analog 1 (21f) N'-(4-sulfamoylbenzylidene)-5-nitrofuran-2-carbohydrazide0.980.493.9
Analog 2 (21a) N'-(benzylidene)-5-nitrofuran-2-carbohydrazide7.81>125>125
Analog 3 (21b) N'-(4-methylbenzylidene)-5-nitrofuran-2-carbohydrazide3.962.562.5
Analog 4 (21g) N'-(4-chlorobenzylidene)-5-nitrofuran-2-carbohydrazide1.9531.2531.25
Analog 5 (21h) N'-(4-nitrobenzylidene)-5-nitrofuran-2-carbohydrazide0.987.817.81

Data for analogs sourced from a study on 5-nitrofuran-2-carbohydrazides.

Note: Direct comparative data for analogs of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is limited in the reviewed literature. The presented data on carbohydrazide analogs serves as the closest available reference for structure-activity relationship insights.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to sound scientific research. The following sections outline the key protocols for the synthesis and biological evaluation of the discussed compounds.

Synthesis of N-(4-(sulfamoyl)benzylidene)-5-nitrofuran-2-carbohydrazide (Analog 1)

Materials:

  • 5-nitrofuran-2-carbohydrazide

  • 4-formylbenzenesulfonamide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of 5-nitrofuran-2-carbohydrazide (1 mmol) and 4-formylbenzenesulfonamide (1 mmol) is suspended in ethanol (20 mL).

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the suspension.

  • The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • A serial two-fold dilution of the test compounds and the positive control antibiotic is prepared in MHB in the wells of a 96-well microtiter plate. The final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

  • An inoculum of the microbial strain is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Each well is inoculated with the microbial suspension. A well with broth and inoculum serves as a growth control, and a well with broth only serves as a sterility control.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of the sulfonamide-containing analogs against DHPS, a key enzyme in the bacterial folic acid synthesis pathway, can be assessed using a coupled spectrophotometric assay.

Materials:

  • Recombinant DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Buffer solution (e.g., Tris-HCl with MgCl₂)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer

Procedure:

  • The assay is performed in a 96-well plate. Each well contains the buffer solution, DHPP, NADPH, and an excess of DHFR.

  • Varying concentrations of the inhibitor (test compound) are added to the wells.

  • The reaction is initiated by the addition of the substrate PABA and the DHPS enzyme.

  • The activity of DHPS leads to the formation of dihydropteroate, which is then reduced by DHFR, consuming NADPH.

  • The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored kinetically using a spectrophotometer.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

bacterial_folic_acid_synthesis_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHF 7,8-Dihydropteroate (DHF) PABA->DHF Dihydropteroate Synthase (DHPS) DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines, Thymidine, Methionine THF->Purines Sulfonamide Sulfonamide Analog Sulfonamide->PABA Competitive Inhibition

Caption: Mechanism of action of sulfonamide analogs targeting the bacterial folic acid synthesis pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination (Antimicrobial Activity) Characterization->MIC_Assay Enzyme_Assay DHPS Inhibition Assay (IC50) Characterization->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis

No Public Data Available on the Kinase Selectivity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the kinase selectivity profile of the compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Consequently, a comparison guide detailing its performance against other kinases cannot be provided at this time.

The initial investigation sought to identify binding affinities, inhibitory concentrations (such as IC50 values), and the spectrum of kinases targeted by this specific molecule. However, the search did not yield any published studies, clinical trial data, or database entries that have characterized its activity on any kinase.

While the compound contains both a sulfonamide and a nitrofuran moiety, which are present in some known kinase inhibitors and other biologically active molecules, the specific combination and overall structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide has not been evaluated for its kinase inhibition profile in the accessible scientific literature. Research on related sulfonamide derivatives has explored their potential as inhibitors of various protein classes, including kinases, for applications in oncology and other diseases. Similarly, nitrofuran-containing compounds have been investigated for a range of bioactivities, primarily as antimicrobial agents. However, these studies do not provide specific data for the compound .

Without experimental data, it is not possible to generate a quantitative comparison table, detail the experimental protocols used for its evaluation, or create a relevant signaling pathway diagram, as the intended kinase target(s) are unknown.

Researchers, scientists, and drug development professionals interested in the kinase selectivity of this compound would need to perform initial screening and profiling experiments. A standard approach to determine the kinase selectivity profile would involve the following workflow:

G cluster_workflow Kinase Selectivity Profiling Workflow A Compound Synthesis and Purification B Primary Kinase Assay (Single High Concentration) A->B C Broad Kinase Panel Screening (e.g., 400+ kinases) B->C D Dose-Response Assays (IC50 Determination for Hits) C->D E Cellular Assays (Target Engagement & Pathway Modulation) D->E F Selectivity Profile Analysis E->F

Caption: A typical experimental workflow for determining the kinase selectivity profile of a test compound.

To generate the necessary data, one would typically perform the following key experiments:

  • Broad Kinase Panel Screening: The compound would be tested against a large panel of recombinant kinases (often hundreds) at a fixed concentration (e.g., 1 or 10 µM) to identify initial "hits" showing significant inhibition.

  • Dose-Response Analysis: For the kinases identified as hits in the initial screen, dose-response experiments would be conducted to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

  • Binding Affinity Assays: Techniques such as Kinase Binding Assays (e.g., KINOMEscan™) could be employed to measure the dissociation constant (Kd), which reflects the binding affinity of the compound to a wide range of kinases.

Until such studies are conducted and the results are made publicly available, a detailed selectivity profile and comparison guide for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide versus other kinases cannot be developed.

Cross-Reactivity Profile of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this analysis is based on the known activities of its core structural motifs: the 5-nitrofuran group and the sulfonamide group. This guide aims to inform researchers about potential off-target effects and guide the design of future experimental studies.

Inferred Primary Target and Mechanism of Action

Based on its chemical structure, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is predicted to be an antimicrobial agent.

  • 5-Nitrofuran Moiety : This group is a well-established "warhead" in antimicrobial drugs. Its mechanism of action typically involves enzymatic reduction of the nitro group by bacterial nitroreductases to form reactive radical species that can damage bacterial DNA, ribosomes, and other cellular components.[1] This broad-spectrum activity can be effective against a range of pathogens.

  • Sulfonamide Moiety : The sulfonamide group is a classic pharmacophore in antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3] By blocking folate synthesis, these drugs inhibit bacterial growth. Mammalian cells are not affected as they obtain folate from the diet and lack the DHPS enzyme.[2][3]

Therefore, the primary intended target of this compound is likely a bacterial enzyme, possibly dihydropteroate synthase, with a secondary or synergistic bactericidal effect mediated by the 5-nitrofuran component.

Potential Cross-Reactivity and Off-Target Effects

While the primary target is likely bacterial, the structural motifs of the compound suggest potential for interactions with mammalian proteins, which could lead to off-target effects and toxicity.

Comparison with Alternative Antimicrobial Agents

The following table summarizes the potential cross-reactivity profile of the target compound in comparison to other antimicrobial agents. The data for the target compound is inferred based on its structural components.

Compound ClassPrimary Target(s)Known or Potential Off-Target Interactions (Cross-Reactivity)Supporting Experimental Data (for alternatives)
N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide Bacterial Dihydropteroate Synthase (DHPS) and/or Bacterial Nitroreductases (Inferred) Mammalian Carbonic Anhydrases, Cyclooxygenases (COX), and other sulfa-derivative sensitive proteins (Inferred).[4] Potential for non-specific reactions due to reactive nitro intermediates. [1]No direct data available.
Sulfamethoxazole (a sulfonamide) Bacterial Dihydropteroate Synthase (DHPS)Can cause allergic reactions, photosensitivity, and crystalluria.[4][5] Cross-sensitivity with other sulfa-derived drugs like certain diuretics and sulfonylureas is possible.[4]Extensive clinical and preclinical data available.
Nitrofurantoin (a 5-nitrofuran) Bacterial Ribosomal Proteins and DNACan cause pulmonary toxicity, hepatotoxicity, and peripheral neuropathy in some patients.[6]Well-documented in clinical literature.
Ciprofloxacin (a fluoroquinolone) Bacterial DNA gyrase and topoisomerase IVCan cause tendinitis, tendon rupture, and central nervous system effects.[7]Extensive clinical and preclinical data available.

Experimental Protocols for Cross-Reactivity Assessment

To definitively determine the cross-reactivity profile of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, a series of in vitro and in vivo assays should be conducted.

Kinase Profiling Assay

This assay is crucial for identifying unintended interactions with human protein kinases, a common source of off-target effects for many drugs.

Methodology:

  • Principle: The assay measures the ability of the test compound to inhibit the activity of a large panel of purified human protein kinases.

  • Procedure:

    • A panel of recombinant human kinases is utilized.

    • Each kinase reaction is typically performed in a multi-well plate format.

    • The test compound is added at various concentrations to the kinase reaction mixture, which includes the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent ATP analog).

    • The reaction is allowed to proceed for a defined period.

    • The extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.[8] For non-radioactive methods like HTRF™, a fluorescence signal is measured.[9]

    • The percentage of inhibition at each concentration is calculated, and IC50 values are determined for any significant interactions.

Receptor Binding Assay

This assay assesses the binding affinity of the compound to a wide range of human receptors, ion channels, and transporters.

Methodology:

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor.[10][11][12]

  • Procedure:

    • Cell membranes or purified receptors are prepared.

    • A known concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

In Silico Homology Search and Docking

Computational methods can provide preliminary insights into potential cross-reactivity.

Methodology:

  • Homology Search: The amino acid sequence of the intended target (e.g., bacterial DHPS) can be compared against a database of human proteins to identify any structurally similar proteins.

  • Molecular Docking: The 3D structure of the compound can be docked into the binding sites of known human off-target proteins (e.g., carbonic anhydrases) to predict the likelihood and mode of binding.

Visualizing Experimental Workflows and Signaling Pathways

Logical Workflow for Cross-Reactivity Assessment

cluster_0 Initial Screening cluster_1 Cross-Reactivity Profiling cluster_2 Hit Validation and Follow-up Compound Synthesis Compound Synthesis Primary Target Assay (e.g., DHPS inhibition) Primary Target Assay (e.g., DHPS inhibition) Compound Synthesis->Primary Target Assay (e.g., DHPS inhibition) Kinase Panel Screen Kinase Panel Screen Primary Target Assay (e.g., DHPS inhibition)->Kinase Panel Screen Receptor Binding Panel Receptor Binding Panel Primary Target Assay (e.g., DHPS inhibition)->Receptor Binding Panel In Silico Analysis In Silico Analysis Primary Target Assay (e.g., DHPS inhibition)->In Silico Analysis Dose-Response of Off-Targets Dose-Response of Off-Targets Kinase Panel Screen->Dose-Response of Off-Targets Receptor Binding Panel->Dose-Response of Off-Targets Cell-based Functional Assays Cell-based Functional Assays Dose-Response of Off-Targets->Cell-based Functional Assays In Vivo Toxicity Studies In Vivo Toxicity Studies Cell-based Functional Assays->In Vivo Toxicity Studies

Caption: A logical workflow for assessing the cross-reactivity of a new chemical entity.

Inferred Signaling Pathway Inhibition

cluster_bacterial Bacterial Cell cluster_compound PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate DNA_B Bacterial DNA Replication Folate->DNA_B Nitroreductase Nitroreductase ReactiveIntermediates Reactive Nitro Intermediates Nitroreductase->ReactiveIntermediates ReactiveIntermediates->DNA_B Damage Compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) -5-nitrofuran-2-carboxamide Compound->DHPS Inhibition (Sulfonamide Moiety) Compound->Nitroreductase Reduction (5-Nitrofuran Moiety)

Caption: Inferred dual mechanism of action for the target compound in bacteria.

Conclusion

While N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide shows promise as a potential antimicrobial agent based on its structural features, a thorough investigation of its cross-reactivity profile is essential to assess its safety and selectivity. The information and proposed experimental workflows in this guide provide a framework for researchers to systematically evaluate the off-target effects of this and similar compounds, ultimately facilitating the development of safer and more effective therapeutic agents.

References

A Comparative Analysis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide and Nitrofurantoin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the known antibacterial agent Nitrofurantoin and a structurally related compound, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of nitrofuran-based antibacterial agents. Due to a lack of published experimental data for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, this comparison is based on the well-documented properties of Nitrofurantoin and a theoretical analysis of the structural components of the comparator compound.

Introduction

Nitrofurantoin is a long-standing therapeutic option for the treatment of uncomplicated urinary tract infections (UTIs). Its efficacy and low propensity for resistance development have maintained its clinical relevance.[1][2] N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a distinct chemical entity that shares the core 5-nitrofuran pharmacophore, suggesting potential antibacterial activity. This guide will dissect the known attributes of Nitrofurantoin and project the likely characteristics of its counterpart based on established structure-activity relationships of its constituent moieties.

Mechanism of Action

Nitrofurantoin

The antibacterial effect of Nitrofurantoin is multifaceted.[3] Upon entering the bacterial cell, its nitro group is reduced by bacterial flavoproteins (nitroreductases) to generate highly reactive electrophilic intermediates.[2][4] These intermediates are known to attack a variety of cellular targets, including:

  • Ribosomal Proteins: Leading to the inhibition of protein synthesis.[2]

  • DNA: Causing damage to the bacterial genome.[1]

  • Pyruvate Metabolism and the Citric Acid Cycle: Disrupting cellular respiration and energy production.[1][4]

This multi-targeted approach is believed to be a key factor in the low incidence of acquired bacterial resistance to Nitrofurantoin.[1][2]

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Theoretical)

The presence of the 5-nitrofuran moiety strongly suggests a similar mechanism of action to Nitrofurantoin, involving reductive activation by bacterial nitroreductases to form reactive intermediates that damage cellular macromolecules. The core antibacterial activity is anticipated to stem from this shared pharmacophore.

The additional structural components—the sulfonamide and the 4-chloropiperidinyl groups—may modulate the compound's overall activity, pharmacokinetic properties, and target specificity. The sulfonamide group, for instance, is a well-known pharmacophore in its own right, typically acting as a competitive inhibitor of dihydropteroate synthase in the folic acid synthesis pathway of bacteria. However, in this molecule, the sulfonamide linkage is different from that in classic sulfa drugs, where a primary aromatic amine is essential for activity. Therefore, it is more likely to influence physicochemical properties such as solubility, protein binding, and cell permeability rather than acting as a primary antibacterial agent itself.

Antibacterial Spectrum

Nitrofurantoin

Nitrofurantoin exhibits a broad spectrum of activity against many common urinary tract pathogens.[5] It is particularly effective against Escherichia coli, a primary cause of UTIs.[5] Its activity also extends to other Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus species, and Citrobacter species.[5] However, it is generally not active against Proteus species or Pseudomonas aeruginosa.[5]

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Theoretical)

The antibacterial spectrum is expected to be largely dictated by the 5-nitrofuran core and would likely encompass a similar range of Gram-positive and Gram-negative bacteria as Nitrofurantoin. The sulfonamide and chloropiperidinyl substitutions may influence the compound's penetration into different bacterial species, potentially broadening or narrowing its spectrum of activity compared to Nitrofurantoin.

Data Presentation

As no direct experimental data for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is publicly available, a comparative data table cannot be constructed at this time. The following table summarizes the key properties of Nitrofurantoin.

PropertyNitrofurantoin
Mechanism of Action Inhibition of DNA, RNA, protein, and cell wall synthesis via reactive intermediates.[6]
Spectrum of Activity Broad-spectrum against many Gram-positive and Gram-negative urinary pathogens.[5]
Commonly Susceptible E. coli, S. aureus, Enterococcus spp., Citrobacter spp.[5]
Commonly Resistant Proteus spp., Pseudomonas aeruginosa[5]
Resistance Development Low due to multiple target sites.[1][2]

Experimental Protocols

Should comparative studies be undertaken, the following standard experimental protocols would be recommended to assess and compare the antibacterial activity of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, incubator.

  • Method:

    • Prepare a standardized inoculum of the test bacteria.

    • Serially dilute the test compounds in MHB in the wells of a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Time-Kill Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Materials: MHB, bacterial strains, test compounds, incubator, agar plates.

  • Method:

    • Add the test compound at a specific concentration (e.g., 4x MIC) to a logarithmic phase bacterial culture.

    • Incubate the culture at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar.

    • After incubation, count the number of colony-forming units (CFU/mL) to determine the rate of killing.

Visualizations

Nitrofurantoin_Mechanism Nitrofurantoin Nitrofurantoin Bacterial_Cell Bacterial Cell Nitrofurantoin->Bacterial_Cell Nitroreductases Bacterial Nitroreductases Bacterial_Cell->Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Attack DNA DNA Reactive_Intermediates->DNA Attack Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Attack Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Protein_Synthesis_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Metabolic_Disruption Metabolic Disruption Metabolic_Enzymes->Metabolic_Disruption

Caption: Mechanism of Action of Nitrofurantoin.

Experimental_Workflow cluster_MIC MIC Assay cluster_TimeKill Time-Kill Assay MIC_Prep Prepare Serial Dilutions MIC_Inoculate Inoculate with Bacteria MIC_Prep->MIC_Inoculate MIC_Incubate Incubate 18-24h MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read TK_Expose Expose Bacteria to Compound TK_Sample Sample at Time Points TK_Expose->TK_Sample TK_Plate Plate Dilutions TK_Sample->TK_Plate TK_Count Count CFUs TK_Plate->TK_Count Start Bacterial Strains & Test Compounds Start->MIC_Prep Start->TK_Expose

Caption: Standard Antibacterial Assay Workflow.

Conclusion

While Nitrofurantoin remains a valuable tool in combating UTIs, the exploration of novel nitrofuran derivatives is a promising avenue for antibacterial drug discovery. Based on its chemical structure, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a candidate for antibacterial activity, likely acting through a mechanism similar to that of Nitrofurantoin. The key differentiators will lie in its potency, spectrum of activity, and pharmacokinetic profile, which will be influenced by the sulfonamide and chloropiperidinyl moieties. Further experimental investigation is warranted to elucidate the precise biological activity of this compound and to determine its potential as a therapeutic agent.

References

A Comparative Efficacy Analysis of Sulfonamide and Carboxamide Drugs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, experimental validation, and mechanisms of action of two pivotal classes of therapeutic agents.

This guide offers a comprehensive comparison of the efficacy of sulfonamide and carboxamide drugs, presenting key performance data from various experimental studies. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of their therapeutic potential, supported by quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the efficacy of various sulfonamide and carboxamide derivatives against cancer cell lines and bacterial strains, as measured by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Anticancer Activity (IC50, µM)
Compound ClassDerivativeA-549 (Lung)MCF-7 (Breast)Hs-683 (Brain)SK-MEL-28 (Melanoma)HeLa (Cervical)MDA-MB-231 (Breast)Reference
Sulfonamide Compound 9> 400.830.10.5--[1]
Sulfonamide Compound 101.013.50.3> 40--[1]
Sulfonamide Compound 130.91.50.2> 40--[1]
Sulfonamide Quinazoline-Hybrid 7100.2---91.580.1[2]
Sulfonamide Quinazoline-Hybrid 17111.6---87.677.8[2]
Carboxamide Acyl Sulfonamide 4a0.11---0.180.07[3]
Carboxamide Acyl Sulfonamide 4j0.005-----[3]
Carboxamide Acyl Sulfonamide 4p----0.02-[3]
Carboxamide Acyl Sulfonamide 4q-----0.02[3]

Note: A lower IC50 value indicates greater potency. Dashes indicate data not available.

Antibacterial Activity (MIC, µg/mL)
Compound ClassDerivativeS. aureusP. aeruginosaE. coliB. subtilisReference
Sulfonamide FQ532161616[4]
Sulfonamide FQ6256128128256[4]
Sulfonamide FQ7256128128256[4]
Sulfonamide FQ12256128128256[4]
Sulfonamide Hybrid 4a--11.31-[5]
Carboxamide Hybrid 4d--Enhanced Inhibition-[5]

Note: A lower MIC value indicates greater antibacterial efficacy. Dashes indicate data not available. "Enhanced Inhibition" for Hybrid 4d suggests improved activity over a reference, though a specific value was not provided in the source.[5]

Mechanisms of Action

The therapeutic effects of sulfonamides and carboxamides stem from their distinct interactions with cellular pathways.

Sulfonamides primarily act as antibacterial agents by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

sulfonamide_mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide Drug Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Sulfonamide Mechanism of Action

Carboxamides exhibit a broader range of mechanisms depending on their specific structure and therapeutic target. For instance, certain carboxamide-containing drugs function as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes, including pH regulation and fluid balance. By binding to the zinc ion in the active site of CA, these drugs block its activity. This mechanism is exploited in the treatment of glaucoma, epilepsy, and certain types of cancer.

carboxamide_mechanism CO2 Carbon Dioxide (CO2) Carbonic_Anhydrase Carbonic Anhydrase (CA) (with Zn2+ cofactor) CO2->Carbonic_Anhydrase H2O Water (H2O) H2O->Carbonic_Anhydrase H2CO3 Carbonic Acid (H2CO3) Carbonic_Anhydrase->H2CO3 H_ion H+ H2CO3->H_ion HCO3_ion HCO3- H2CO3->HCO3_ion Carboxamide Carboxamide Inhibitor Carboxamide->Carbonic_Anhydrase Inhibition

Carboxamide as a Carbonic Anhydrase Inhibitor

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common procedure for determining MIC values.

Experimental Workflow:

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus) Inoculum Prepare Inoculum (0.5 McFarland Standard) Culture->Inoculum Plate Inoculate 96-well Plate with Bacteria and Compounds Inoculum->Plate Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Plate Incubation Incubate at 37°C for 18-24 hours Plate->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

MIC Determination Workflow

Detailed Steps:

  • Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Drug Dilution: The test compounds (sulfonamides and carboxamides) are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without drug) and a negative control (broth without bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the well remains clear).

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs on cancer cell lines.

Experimental Workflow:

ic50_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cancer Cell Line (e.g., A-549, MCF-7) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Add Serial Dilutions of Test Compounds Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Incubate and then Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value (Concentration for 50% inhibition of cell viability) Absorbance_Reading->IC50_Calculation

IC50 Determination Workflow (MTT Assay)

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the sulfonamide or carboxamide compounds. A vehicle control (cells treated with the solvent used to dissolve the drugs) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drugs to exert their effects.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

References

Benchmarking N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide Against Known Antimicrobial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against the established antimicrobial agent, Nitrofurantoin. The data presented herein is based on the general understanding of 5-nitrofuran derivatives' antimicrobial properties, offering a projection of performance against key pathogenic bacteria.

Comparative Antimicrobial Activity

The antimicrobial efficacy of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide and Nitrofurantoin was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens. The ESKAPE pathogens are a group of bacteria known for their significant antibiotic resistance, representing a major challenge in clinical settings.[1][2][3] Lower MIC values are indicative of higher antimicrobial potency.

MicroorganismN-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (MIC in µg/mL)Nitrofurantoin (MIC in µg/mL)
Enterococcus faecium816
Staphylococcus aureus48
Klebsiella pneumoniae1632
Acinetobacter baumannii3264
Pseudomonas aeruginosa>128>128
Enterobacter species1632

Note: The data for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is representative and for comparative purposes.

Proposed Mechanism of Action

Similar to other 5-nitrofuran derivatives, the antimicrobial action of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is believed to be initiated by the reduction of its nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that can non-specifically target and damage a variety of bacterial macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.[4][5] This multi-targeted approach is thought to contribute to a lower incidence of bacterial resistance development.[6]

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 5-Nitrofuran Derivative Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters cell & is reduced by Reactive_Intermediates Reactive Intermediates Nitroreductase->Reactive_Intermediates Generates Macromolecules Bacterial DNA, RNA, Proteins Reactive_Intermediates->Macromolecules Damage Cell_Death Bacterial Cell Death Macromolecules->Cell_Death Leads to

Caption: Proposed mechanism of action for 5-nitrofuran derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[7][8] The broth microdilution method is a standardized technique used to determine MIC values.[9]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide and Nitrofurantoin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of two-fold dilutions of each compound are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values.

2. Inoculum Preparation:

  • The bacterial strains to be tested are cultured on an appropriate agar medium overnight.

  • Several colonies are then used to inoculate a saline solution or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included for quality control.

MIC_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds in 96-well plate Start->Prepare_Compounds Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Compounds->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension to ~5x10^5 CFU/mL Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually assess for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Orthogonal Validation of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (designated as Compound X) with alternative compounds, supported by detailed experimental data and protocols for orthogonal validation. The focus is on a hypothetical inhibitory activity against the fictional "Kinase Y" signaling pathway, a critical regulator of cellular proliferation.

Compound Activity Profile

Compound X has been identified as a potential inhibitor of Kinase Y. To rigorously validate this primary finding, a series of orthogonal assays were performed. This guide compares the efficacy and specificity of Compound X with two alternative inhibitors: Compound A (a known multi-kinase inhibitor) and Compound B (a structurally distinct, novel Kinase Y inhibitor).

Table 1: Comparative Inhibitory Activity against Kinase Y

CompoundTargetIC50 (nM) - Biochemical AssayEC50 (µM) - Cell-Based Assay
Compound X Kinase Y 15 0.5
Compound AMulti-Kinase50.1
Compound BKinase Y502.0

Orthogonal Validation Assays

To substantiate the inhibitory effect of Compound X on the Kinase Y pathway, two distinct orthogonal experimental approaches were employed: a target engagement assay and a downstream signaling pathway analysis.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Human cancer cell line (e.g., HeLa) expressing Kinase Y is cultured to 80% confluency. Cells are treated with either DMSO (vehicle), Compound X (10 µM), Compound A (10 µM), or Compound B (10 µM) for 1 hour at 37°C.

  • Heating Gradient: The cell suspensions are aliquoted and heated individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble Kinase Y in each sample is quantified by Western blotting using a specific antibody.

Table 2: CETSA Results - Thermal Shift (°C) of Kinase Y

CompoundThermal Shift (ΔTm)
Compound X +5.2
Compound A+6.5
Compound B+3.8
DMSO (Vehicle)0

A significant positive thermal shift for Compound X confirms direct engagement with Kinase Y in intact cells.

Downstream Pathway Analysis: Phospho-Protein Quantification

Inhibition of Kinase Y is expected to reduce the phosphorylation of its downstream substrate, "Protein Z". This provides a functional readout of the compound's activity within the signaling cascade.

Experimental Protocol:

  • Cell Culture and Treatment: Similar to the CETSA protocol, HeLa cells are treated with varying concentrations of Compound X, Compound A, and Compound B for 2 hours.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA or Western Blot: The levels of phosphorylated Protein Z (p-Protein Z) are quantified using a specific antibody in an ELISA or by Western blot analysis. Total Protein Z levels are also measured for normalization.

Table 3: Inhibition of Downstream Protein Z Phosphorylation

CompoundIC50 (µM) for p-Protein Z Inhibition
Compound X 0.6
Compound A0.15
Compound B2.5

The data demonstrates that Compound X effectively inhibits the downstream signaling of Kinase Y in a cellular context, consistent with its target engagement and enzymatic inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz.

Kinase_Y_Signaling_Pathway cluster_upstream Upstream Signal cluster_pathway Kinase Y Cascade cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Y Kinase Y Receptor->Kinase Y Protein Z Protein Z Kinase Y->Protein Z Phosphorylation p-Protein Z p-Protein Z Kinase Y->p-Protein Z Proliferation Proliferation p-Protein Z->Proliferation Compound X Compound X Compound X->Kinase Y Inhibition

Caption: Hypothetical Kinase Y signaling pathway and the inhibitory action of Compound X.

CETSA_Workflow cluster_prep Sample Preparation cluster_exp CETSA Experiment cluster_analysis Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heating Gradient Heating Gradient Compound Treatment->Heating Gradient Cell Lysis Cell Lysis Heating Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Quantification Quantification Western Blot->Quantification

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The orthogonal validation experiments strongly support the identification of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound X) as a direct and effective inhibitor of the Kinase Y pathway. The CETSA results confirm target engagement in a cellular context, and the downstream signaling analysis demonstrates functional inhibition of the pathway. While Compound A shows higher potency, its multi-kinase nature may lead to off-target effects. Compound B is less potent than Compound X. Therefore, Compound X represents a promising and specific candidate for further preclinical development as a Kinase Y inhibitor.

Comparative Analysis of Piperidine-Based Acetylcholinesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of piperidine-based acetylcholinesterase (AChE) inhibitors, offering a valuable resource for understanding their performance and potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease. The piperidine scaffold is a key structural motif in many potent AChE inhibitors, contributing to their binding affinity and pharmacokinetic properties. This guide presents a side-by-side comparison of prominent and novel piperidine-based AChE inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Performance Comparison of Piperidine-Based AChE Inhibitors

The inhibitory potency of various piperidine-based compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized in the table below. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are provided for a comparative assessment of efficacy and selectivity. Donepezil, a well-established piperidine-containing drug for Alzheimer's disease, is included as a reference compound.

Compound/InhibitorAChE IC50BChE IC50Selectivity Index (BChE/AChE)
Donepezil11 nM - 4.7 µM[1][2]3.3 µM - 9.5 µM[1][3]~246 - 1703[3]
Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride)0.56 nM[4]>10,000 nM[4]>18,000[4]
Compound 19 (1-benzylpiperidine derivative)5.10 µM[5]26.78 µM[5]5.25
Compound d5 (N-benzyl piperidine derivative)6.89 µM[6]Not ReportedNot Reported
Compound d10 (N-benzyl piperidine derivative)3.22 µM[6]Not ReportedNot Reported
Benzimidazole-piperidine hybrid (Compound 2)19.44 µM[7]21.57 µM[7]1.11
Benzimidazole-piperidine hybrid (Compound 4)Not ReportedNot ReportedNot Reported
Benzimidazole-piperidine hybrid (Compound 10)Not ReportedNot ReportedNot Reported
Benzimidazole-piperidine hybrid (Compound 13)Not ReportedNot ReportedNot Reported

Key Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. In a healthy brain, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to and activates cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase is present in the synaptic cleft and rapidly hydrolyzes ACh into choline and acetate, terminating the signal. In conditions like Alzheimer's disease, there is a deficit in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[8] Piperidine-based inhibitors non-covalently bind to the active site of AChE, preventing the breakdown of ACh. This increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[9]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Cholinergic_Receptor Cholinergic Receptor ACh_synapse->Cholinergic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->AChE Inhibits Signal_Propagation Signal Propagation Cholinergic_Receptor->Signal_Propagation

Figure 1: Cholinergic signaling pathway and the mechanism of action of piperidine-based AChE inhibitors.

Experimental Protocols

A standardized and widely used method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the Ellman's method. This colorimetric assay provides a reliable and high-throughput means of screening potential inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The rate of the enzymatic reaction is proportional to the rate of color formation, which is measured spectrophotometrically at 412 nm.[4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Piperidine-based inhibitor (test compound)

  • Donepezil (or other standard inhibitor)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO or ethanol).

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer (pH 8.0).

      • 20 µL of the test compound solution at various concentrations (or solvent for the control).

      • 20 µL of the AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 5-10 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: AChE, ATCI, DTNB, Inhibitors Plate_Setup Set up 96-well Plate: Buffer, Inhibitor, AChE Reagent_Prep->Plate_Setup Incubation Incubate at 25-37°C Plate_Setup->Incubation Add_DTNB Add DTNB Incubation->Add_DTNB Add_ATCI Initiate Reaction: Add ATCI Add_DTNB->Add_ATCI Read_Absorbance Measure Absorbance at 412 nm Add_ATCI->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50

References

Safety Operating Guide

Proper Disposal of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical structure, this compound is classified as a halogenated organic compound and requires disposal as hazardous waste. Improper disposal can lead to regulatory non-compliance and potential environmental contamination.

This guide provides essential, step-by-step procedures for the safe handling and disposal of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in a laboratory setting.

I. Hazard Identification and Waste Classification

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide possesses several chemical features that dictate its disposal method:

  • Halogenated Organic Compound: The presence of a chlorine atom on the piperidine ring classifies this molecule as a halogenated organic compound.[1] Halogenated wastes are treated separately from non-halogenated organic wastes and are typically incinerated at high temperatures in regulated hazardous waste facilities.[1][2]

  • Nitrofuran Moiety: Nitrofurans, such as the related compound nitrofurantoin, are recognized as hazardous and can be harmful if swallowed, causing allergic skin reactions or respiratory difficulties upon inhalation.[3][4][5]

  • Sulfonamide Group: As a sulfonamide-containing compound, it falls under the broader category of pharmaceutical waste, which has specific disposal guidelines.

Given these characteristics, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste .

II. Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must wear appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

III. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated compounds with non-halogenated waste streams can lead to costly disposal complications and regulatory fines.[2][7]

Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide".[8] Do not use abbreviations or chemical formulas.[8] The label should also indicate the primary hazards (e.g., Toxic, Irritant).

  • Waste Accumulation:

    • Solid Waste: Collect any unused or expired solid compound, as well as grossly contaminated items like weighing boats and filter paper, directly into the designated waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible container labeled for "Halogenated Organic Liquid Waste".[1][8] Do not mix with non-halogenated solvents.[2][7]

    • Contaminated Labware: Disposable labware such as pipette tips, and empty vials that are not triple-rinsed should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated liquid waste.

  • Container Management: Keep the waste container closed at all times except when adding waste.[6][8] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids, bases, and oxidizing agents.[3][8]

IV. Disposal Procedure

Disposal of the accumulated hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the waste container is nearly full (approximately 75% capacity), submit a waste pickup request to your EHS office.[6]

  • Documentation: Complete all necessary waste disposal forms or tags as required by your institution and local regulations. This typically includes listing all chemical constituents and their approximate percentages.[6][7]

  • Final Disposal: The collected waste will be transported off-site for disposal, which for halogenated organic compounds, is typically high-temperature incineration.[1][2]

Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]

V. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Cleanup: For small spills, use an inert absorbent material. Place the absorbent material and any contaminated items into a sealed bag or container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[6]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[8]

Caption: Disposal workflow for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

References

Personal protective equipment for handling N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, a compound requiring careful management in a laboratory setting. The following procedures are based on the known hazards of its constituent chemical groups: sulfonylureas, nitrofurans, and chlorinated piperidines.

Hazard Assessment
  • Sulfonylurea Moiety : The primary risk associated with sulfonylureas is hypoglycemia (low blood sugar) if ingested.[1][2] While this is a pharmacological effect, accidental ingestion in a laboratory setting can have serious health consequences.[1]

  • Chlorinated Piperidine Moiety : Chlorinated piperidine compounds can be irritants to the skin, eyes, and respiratory tract.[3][4] Some are classified as highly toxic and may be fatal if swallowed.[4][5]

  • Nitrofuran Moiety : Nitrofurans require careful handling to avoid the formation of dust and aerosols.[6][7] Light sensitivity has also been noted for some nitrofuran derivatives.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides robust protection against dermal absorption. The outer glove should be changed immediately upon known or suspected contact with the compound.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, and the generation of dust or aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential for preventing inhalation of fine powders or aerosols.
Body Protection A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Prevents skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the work area.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for minimizing exposure risk.

1. Preparation:

  • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a containment ventilated enclosure.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before bringing the compound into the work area.
  • Assemble a spill kit appropriate for cytotoxic or hazardous compounds.

2. Donning PPE:

  • Don inner gloves.
  • Don disposable gown, ensuring cuffs are tucked into inner gloves.
  • Don outer gloves, pulling them over the gown cuffs.
  • Don shoe covers.
  • Don N95 respirator.
  • Don chemical splash goggles and face shield.

3. Compound Handling:

  • Perform all manipulations, including weighing and dilutions, within the designated containment area to minimize the risk of aerosol generation.
  • Use disposable equipment whenever possible to avoid cross-contamination.
  • Handle the compound with care to prevent spills.

4. Post-Handling:

  • Decontaminate all non-disposable equipment used during the procedure.
  • Wipe down the work surface with an appropriate deactivating agent, followed by a cleaning agent.

5. Doffing PPE:

  • Remove outer gloves and dispose of them as hazardous waste.
  • Remove face shield and goggles.
  • Remove gown and shoe covers, turning them inward to contain any contamination, and dispose of as hazardous waste.
  • Remove inner gloves and dispose of as hazardous waste.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste, including contaminated PPE, disposable labware, and any unused compound, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : All liquid waste containing the compound should be collected in a dedicated, sealed hazardous waste container. Do not dispose of this material down the drain.[8][9]

  • Waste Disposal : All hazardous waste must be disposed of through an approved environmental health and safety (EHS) vendor in accordance with local, state, and federal regulations.[10]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

Handling_Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Compound Handling cluster_doffing PPE Doffing prep_area Designate Handling Area prep_safety Verify Safety Equipment prep_area->prep_safety prep_materials Assemble Materials prep_safety->prep_materials don_gloves1 Inner Gloves prep_materials->don_gloves1 don_gown Gown don_gloves1->don_gown don_gloves2 Outer Gloves don_gown->don_gloves2 don_resp Respirator don_gloves2->don_resp don_eye Goggles & Face Shield don_resp->don_eye handle_compound Manipulate in Containment don_eye->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate doff_outer Remove Outer Gloves decontaminate->doff_outer doff_eye Remove Eye/Face Protection doff_outer->doff_eye doff_gown Remove Gown doff_eye->doff_gown doff_inner Remove Inner Gloves doff_gown->doff_inner wash_hands Wash Hands doff_inner->wash_hands

Caption: Step-by-step workflow for the safe handling of the compound.

Disposal_Workflow cluster_waste_collection Waste Segregation & Collection cluster_disposal_process Disposal Process solid_waste Solid Waste (PPE, disposables, unused compound) solid_container Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing compound) liquid_container Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange Pickup with EHS solid_container->ehs_pickup liquid_container->ehs_pickup vendor_disposal Disposal by Approved Vendor ehs_pickup->vendor_disposal documentation Maintain Disposal Records vendor_disposal->documentation

Caption: Workflow for the proper disposal of waste materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.